11-hydroxydodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H54N7O18P3S-4 |
|---|---|
Molecular Weight |
961.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(11-hydroxydodecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C33H58N7O18P3S/c1-21(41)11-9-7-5-4-6-8-10-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/p-4/t21?,22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
LIXAVWPCNSUWJN-XIRPNGCASA-J |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 11-Hydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (acyl-CoA) molecule. While specific literature detailing a singular "discovery" of this molecule is scarce, its existence is inferred from the broader understanding of fatty acid metabolism, particularly the omega-oxidation pathway. It is recognized as a metabolic intermediate in the processing of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. This technical guide provides a comprehensive overview of the presumed discovery through its biosynthetic pathway, detailed methodologies for its isolation and characterization, and the available quantitative data for related processes.
Biosynthesis of this compound: The Omega-1 Hydroxylation Pathway
The primary route for the formation of this compound is through the (ω-1)-hydroxylation of dodecanoyl-CoA. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, which are primarily located in the endoplasmic reticulum of liver and kidney cells.[1][2] Specifically, members of the CYP4A and CYP4F families are known to hydroxylate fatty acids at the omega (ω) and omega-1 (ω-1) positions.[3][4]
The process begins with the activation of dodecanoic acid to dodecanoyl-CoA. The cytochrome P450 enzyme then utilizes molecular oxygen and NADPH to introduce a hydroxyl group at the 11th carbon atom of the dodecanoyl chain, yielding this compound.[1]
Isolation and Characterization
The isolation and characterization of this compound from biological matrices require specialized techniques due to its low abundance and chemical properties. The following sections detail a generalized experimental protocol adapted from established methods for long-chain acyl-CoA analysis.[5][6]
Experimental Protocol: Extraction and Purification of Long-Chain Acyl-CoAs from Liver Tissue
This protocol provides a framework for the isolation of this compound.
1. Tissue Homogenization and Extraction:
-
Approximately 100 mg of frozen liver tissue is rapidly homogenized in a cold extraction buffer (e.g., a mixture of methanol (B129727) and chloroform, 2:1 v/v).[5]
-
Internal standards, such as stable isotope-labeled acyl-CoAs, should be added at the beginning of the extraction to account for losses during sample preparation.[5]
-
The homogenate is centrifuged to separate the lipid and aqueous phases. The acyl-CoAs, being polar molecules, will partition into the upper aqueous/methanolic phase.[5]
2. Solid-Phase Extraction (SPE) for Purification:
-
The aqueous extract containing the acyl-CoAs is further purified using a weak anion exchange solid-phase extraction column.[5]
-
The column is first conditioned with methanol and equilibrated with water.
-
The sample is loaded, and the column is washed with a low-pH buffer (e.g., 2% formic acid) to remove interfering compounds.[5]
-
The acyl-CoAs are then eluted with a basic buffer (e.g., 2-5% ammonium (B1175870) hydroxide).[5]
-
The eluate is dried under a stream of nitrogen.
3. Sample Reconstitution and Analysis:
-
The dried residue is reconstituted in a solvent compatible with the analytical method, such as 50% methanol.[5]
-
The sample is then ready for analysis by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Analytical Workflow
The identification and quantification of this compound are typically achieved using HPLC-MS/MS.
HPLC Separation:
-
A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.[6][7]
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate (B1220265) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to resolve the different acyl-CoA species.[6][7]
Tandem Mass Spectrometry (MS/MS) Detection:
-
Electrospray ionization (ESI) is a suitable ionization technique for acyl-CoAs.
-
Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.[5] This provides high selectivity and sensitivity. A neutral loss scan for the phosphopantetheine moiety (m/z 507) can also be used to identify all acyl-CoA species in a sample.[5]
Quantitative Data
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Lauric Acid | 12-Hydroxylauric Acid | 56.7 | 15.2 | [8] |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | [3] |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | [3] |
Note: Data for dodecanoyl-CoA as a substrate for (ω-1)-hydroxylation is not explicitly available. The data for lauric acid and arachidonic acid provide an estimation of the enzymatic activity of the relevant cytochrome P450s.
Conclusion
The discovery of this compound is intrinsically linked to the elucidation of the omega-oxidation pathway of fatty acid metabolism. While it has not been the subject of isolated, high-profile discovery, its role as a metabolic intermediate is clear. The methodologies for its isolation and characterization are well-established within the broader field of lipidomics and acyl-CoA analysis. Future research, enabled by advanced mass spectrometry techniques, will likely provide more definitive quantitative data on the cellular concentrations and fluxes of this compound, further clarifying its physiological and pathological significance.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 8. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
11-Hydroxydodecanoyl-CoA is a metabolite originating from the hydroxylation of medium-chain fatty acids, a process that becomes particularly significant under conditions of metabolic stress. This document provides a comprehensive overview of the metabolic pathways associated with this compound, focusing on the enzymes, downstream products, and their potential as biomarkers for various pathological states. The core of this pathway involves the cytochrome P450-mediated omega and omega-1 hydroxylation of dodecanoic acid (lauric acid), followed by oxidation to a dicarboxylic acid and subsequent chain-shortening via peroxisomal β-oxidation. Dysregulation of this pathway is implicated in metabolic disorders such as diabetes, metabolic dysfunction-associated steatotic liver disease (MASLD), hypertension, and inflammation. This guide details the key molecular players, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways to facilitate further research and drug development efforts targeting this metabolic nexus.
Introduction to Dodecanoyl-CoA Metabolism
Dodecanoyl-CoA, the activated form of the 12-carbon saturated fatty acid dodecanoic acid (lauric acid), is a central molecule in lipid metabolism. While its primary fate is mitochondrial β-oxidation for energy production, alternative pathways become crucial when mitochondrial capacity is overwhelmed or in specific pathological states. One such alternative is the ω-oxidation pathway, which occurs in the endoplasmic reticulum.[1] This pathway is initiated by the hydroxylation of the fatty acid chain at its terminal (omega, ω) or sub-terminal (omega-1, ω-1) carbon.
The hydroxylation of dodecanoic acid is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily. Specifically, enzymes of the CYP4A family, such as CYP4A11 in humans, are responsible for ω-hydroxylation, while enzymes like CYP2E1 are involved in ω-1 hydroxylation.[2][3] This initial step produces ω-hydroxy fatty acids (e.g., 12-hydroxydodecanoic acid) and ω-1 hydroxy fatty acids (e.g., 11-hydroxydodecanoic acid). These products are subsequently oxidized to dicarboxylic acids, activated to their CoA esters, and metabolized further, primarily through peroxisomal β-oxidation.[4][5][6] The activity of this pathway and the concentration of its intermediates, including this compound and its derivatives, can serve as sensitive indicators of metabolic health and disease.
Core Metabolic Pathways
The metabolism of dodecanoyl-CoA via hydroxylation involves a multi-step, multi-organelle process.
-
Hydroxylation (Endoplasmic Reticulum): Dodecanoic acid is hydroxylated by CYP monooxygenases.[1][7]
-
Oxidation to Dicarboxylic Acid (Cytosol): The newly formed hydroxy fatty acids undergo further oxidation by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid (dodecanedioic acid).
-
Activation and Transport: The dicarboxylic acid is activated to its CoA ester (dodecanedioyl-CoA) and transported into peroxisomes by transporters like ABCD3.[9]
-
Peroxisomal β-Oxidation: Dodecanedioyl-CoA is chain-shortened in the peroxisomes via a β-oxidation cycle that is distinct from the mitochondrial pathway.[4][10][11] This process involves enzymes such as Acyl-CoA oxidase 1 (ACOX1), L-bifunctional protein (LBP), and thiolase, yielding shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA.[2][4][9]
The following diagram illustrates the central metabolic routes for dodecanoyl-CoA, highlighting the formation of hydroxylated derivatives and their subsequent fate.
Caption: Metabolic fate of dodecanoyl-CoA via hydroxylation pathways.
Quantitative Data and Potential Biomarkers
The enzymes and metabolites of the ω-oxidation pathway are potential biomarkers for diagnosing and monitoring diseases characterized by fatty acid overload and metabolic stress.
Key Enzymes and Kinetic Data
The activity of enzymes, particularly CYP4A11, is a critical control point. Genetic variations and expression levels of this enzyme are linked to disease risk.
| Enzyme | Gene | Function | Subcellular Location | Associated Conditions |
| CYP4A11 | CYP4A11 | ω-hydroxylation of medium-chain fatty acids | Endoplasmic Reticulum | Hypertension, Liver Disease (MASLD), Inflammation, Ischemic Stroke[2][12] |
| CYP2E1 | CYP2E1 | ω-1 hydroxylation of fatty acids | Endoplasmic Reticulum | Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD)[2] |
| ACOX1 | ACOX1 | First step in peroxisomal β-oxidation of dicarboxylic acids | Peroxisome | ACOX1 Deficiency (Pseudoneonatal Adrenoleukodystrophy)[9] |
| L-Bifunctional Protein (LBP) | EHHADH | Hydratase/dehydrogenase activity in peroxisomal β-oxidation | Peroxisome | D-bifunctional protein deficiency (LBP defects are rarer)[4] |
Kinetic parameters help quantify enzyme efficiency. For example, the activity of recombinant human CYP4A11 has been characterized using laurate as a substrate.
| Enzyme | Substrate | Apparent Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Laurate | 56.7 | 15.2 | [13] |
Metabolite Biomarkers
The accumulation or depletion of specific metabolites can reflect pathway activity. Analysis of plasma, urine, or tissue can provide a metabolic snapshot.
| Potential Biomarker | Class | Biological Fluid | Associated Conditions |
| 11-Hydroxydodecanoic Acid | Hydroxy Fatty Acid | Plasma, Urine | Increased ω-1 oxidation, Metabolic Stress |
| 12-Hydroxydodecanoic Acid | Hydroxy Fatty Acid | Plasma, Urine | Increased ω-oxidation, CYP4A11 activity[2] |
| Dodecanedioic Acid (C12-DCA) | Dicarboxylic Acid | Plasma, Urine | Fatty acid overload, Peroxisomal β-oxidation defects[2][5] |
| Shorter-chain DCAs (e.g., Adipic) | Dicarboxylic Acid | Urine | Increased peroxisomal flux, mitochondrial defects[5] |
| 11-Hydroxydodecanoylcarnitine | Acylcarnitine | Plasma, Dried Blood Spot | Indicator of 11-hydroxydodecanoic acid flux |
Experimental Protocols
Reliable quantification of these biomarkers requires robust analytical methods.
Protocol: Quantification of Hydroxylated Fatty Acids and Dicarboxylic Acids by LC-MS/MS
This protocol provides a general framework for the analysis of target metabolites in plasma.
-
Sample Preparation & Extraction:
-
To 100 µL of plasma, add an internal standard mix (containing deuterated analogs of the analytes, e.g., d4-dodecanedioic acid).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 methanol:water for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for dodecanedioic acid: m/z 229.1 -> 111.1).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of each analyte in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Protocol: Measurement of CYP4A11 Activity in Human Liver Microsomes
This assay measures the enzymatic conversion of a substrate to its hydroxylated product.
-
Reaction Mixture Preparation (in a 96-well plate):
-
Prepare a master mix containing potassium phosphate (B84403) buffer (100 mM, pH 7.4), and human liver microsomes (final concentration 0.2 mg/mL).
-
Add dodecanoic acid (laurate) substrate to achieve a final concentration range (e.g., 1-100 µM).
-
-
Initiation of Reaction:
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate at 37°C for a specified time (e.g., 20 minutes) with shaking.
-
-
Termination and Extraction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-12-hydroxydodecanoic acid).
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis as described in Protocol 4.1 to quantify the 12-hydroxydodecanoic acid produced.
-
The following diagram outlines the general workflow for biomarker analysis.
Caption: General experimental workflow for metabolomic biomarker discovery.
Conclusion and Future Directions
The metabolic pathway involving this compound and its related isomers and downstream products represents a critical axis in cellular lipid homeostasis. The key enzyme, CYP4A11, and various metabolites such as dicarboxylic acids and specific acylcarnitines, are emerging as promising biomarkers for a range of metabolic and inflammatory diseases. Their quantification can provide valuable insights into the metabolic state of an individual, potentially aiding in early diagnosis, patient stratification, and monitoring therapeutic responses. Future research should focus on the large-scale clinical validation of these biomarkers across diverse patient populations and the development of targeted, high-throughput assays suitable for clinical laboratories. Furthermore, exploring the intricate regulation of CYP4A11 and other pathway enzymes could unveil novel therapeutic targets for managing diseases driven by fatty acid overload.
References
- 1. microbenotes.com [microbenotes.com]
- 2. medsciencegroup.com [medsciencegroup.com]
- 3. Reactome | CYP4A11 12-hydroxylates DDCX [reactome.org]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. CYP4A11 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP4A11 cytochrome P450 family 4 subfamily A member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Landscape of 11-Hydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-hydroxydodecanoyl-CoA is a critical intermediate in fatty acid metabolism, situated at the crossroads of ω-oxidation and subsequent β-oxidation. Its transient nature and pivotal role in cellular lipid homeostasis make understanding its subcellular localization essential for elucidating metabolic pathways and developing therapeutic interventions targeting fatty acid-related disorders. This technical guide synthesizes current knowledge on the cellular compartments involved in the synthesis and degradation of this compound, providing a framework for experimental investigation.
Introduction
Fatty acid oxidation is a fundamental cellular process for energy production and the generation of signaling molecules. The metabolism of medium-chain fatty acids, such as dodecanoic acid (lauric acid), involves multiple organelles and enzymatic pathways. The hydroxylation of dodecanoyl-CoA at the ω-position to form this compound is a key initial step in one such pathway. This modification increases the polarity of the fatty acid, facilitating its further metabolism and excretion. The precise location of this compound within the cell is dictated by the subcellular distribution of the enzymes responsible for its formation and subsequent conversion.
Synthesis of this compound via ω-Oxidation
The primary route for the synthesis of this compound is through the ω-hydroxylation of dodecanoyl-CoA. This reaction is predominantly carried out by a specific class of enzymes located in the endoplasmic reticulum.
Cellular Localization of ω-Hydroxylation:
The process of ω-hydroxylation of fatty acids has been localized to the microsomal fraction of the cell, which is primarily composed of the endoplasmic reticulum.[1] This enzymatic reaction is dependent on NADPH and molecular oxygen and is catalyzed by cytochrome P450 (CYP) monooxygenases.[1]
Enzymes Involved:
Members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies, are the key enzymes responsible for fatty acid ω-hydroxylation.[1] These enzymes are integral membrane proteins of the endoplasmic reticulum.
| Enzyme Family | Subcellular Localization | Substrate Preference |
| CYP4A | Endoplasmic Reticulum | Medium-chain fatty acids (e.g., lauric acid) |
| CYP4F | Endoplasmic Reticulum | Medium to long-chain fatty acids, eicosanoids |
Subsequent Metabolism and Cellular Fate
Following its synthesis in the endoplasmic reticulum, this compound can undergo further oxidation to a dicarboxylic acid and subsequently enter the β-oxidation pathway for degradation. This process can occur in two different organelles: peroxisomes and mitochondria.
Peroxisomal β-Oxidation
Peroxisomes are a major site for the β-oxidation of various fatty acids, including dicarboxylic acids derived from ω-oxidation.[2]
Mitochondrial β-Oxidation
While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, the entry of dicarboxylic acids into the mitochondrial matrix is less efficient than that of monocarboxylic acids.[2]
Experimental Protocols
Subcellular Fractionation for Localization of ω-Hydroxylase Activity
This protocol describes the isolation of microsomes (endoplasmic reticulum) to determine the localization of enzymes that synthesize this compound.
Objective: To isolate the microsomal fraction from tissue homogenates to assay for ω-hydroxylase activity.
Materials:
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Mince the tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Carefully collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer for subsequent enzyme assays.
-
Determine the protein concentration of the microsomal fraction using the Bradford assay.
-
Assay the microsomal fraction for ω-hydroxylase activity using dodecanoyl-CoA as a substrate and detecting the formation of this compound by methods such as HPLC or mass spectrometry.
Immunofluorescence Microscopy for Enzyme Localization
This protocol allows for the visualization of the subcellular localization of specific enzymes, such as CYP4A11.
Objective: To visualize the subcellular localization of a specific ω-hydroxylase enzyme in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific for the target enzyme (e.g., anti-CYP4A11)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to the cellular localization of this compound.
Caption: Metabolic pathway of this compound formation and degradation.
Caption: Workflow for subcellular fractionation to isolate microsomes.
Conclusion
The cellular localization of this compound is intrinsically linked to the subcellular distribution of the enzymes responsible for its synthesis and degradation. Evidence strongly points to the endoplasmic reticulum as the primary site of its formation via ω-oxidation catalyzed by cytochrome P450 enzymes. Its subsequent metabolism to dicarboxylic acids and entry into the β-oxidation pathway occurs predominantly in peroxisomes, with a potential minor contribution from mitochondria. Further research employing advanced techniques such as proximity labeling and high-resolution imaging mass spectrometry will be invaluable in providing a more definitive and quantitative understanding of the subcellular distribution of this important metabolic intermediate.
References
The Metabolic Fate of 11-Hydroxydodecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA thioester. Its metabolism is a key process in fatty acid catabolism, particularly through the ω-oxidation pathway. This pathway serves as an alternative to β-oxidation, especially for modified fatty acids, and results in the production of dicarboxylic acids. Understanding the enzymes and pathways that govern the metabolism of this compound is crucial for research into various physiological and pathological processes, including metabolic disorders and drug metabolism. This technical guide provides an in-depth overview of the core enzymes involved, their kinetics with related substrates, detailed experimental protocols, and the relevant metabolic pathways.
Core Enzymes in the Metabolism of this compound
The primary metabolic route for this compound is the ω-oxidation pathway, which involves a sequential three-enzyme catalytic cascade.
-
Cytochrome P450 (CYP) ω-Hydroxylases: The initial and rate-limiting step is the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. While this compound is already hydroxylated at the C11 position, further oxidation at the ω-position (C12) is carried out by CYP ω-hydroxylases, primarily from the CYP4F family. This would result in a 1,12-dihydroxydodecanoyl-CoA intermediate. Key enzymes include:
-
CYP4F2: Expressed in the liver and kidneys.
-
CYP4F3A and CYP4F3B: Isoforms derived from the same gene, with CYP4F3A predominantly in leukocytes and CYP4F3B in the liver.[1]
-
-
Alcohol Dehydrogenase (ADH): The newly formed terminal hydroxyl group is then oxidized to an aldehyde by an NAD⁺-dependent alcohol dehydrogenase (EC 1.1.1.1).[2][3]
-
Aldehyde Dehydrogenase (ALDH): The terminal aldehyde group is subsequently oxidized to a carboxylic acid by an NAD⁺-dependent aldehyde dehydrogenase (EC 1.2.1.3), yielding a dicarboxylic acid.[2][4] ALDH3A2 has been identified as an enzyme involved in the oxidation of very-long-chain fatty aldehydes.[5]
Quantitative Data
| Enzyme Family | Specific Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
| Cytochrome P450 | CYP4A11 | Lauric Acid | 4.7 | 7 | [6] |
| CYP2E1 | Lauric Acid | 5.8 | - | [6] | |
| Alcohol Dehydrogenase | Human SCHAD | 2-propanol | 280,000 | 2.2 | [7] |
| Aldehyde Dehydrogenase | Clostridium beijerinckii ALDH | Butyryl-CoA | - | - | [8] |
| Acetyl-CoA | - | - | [8] |
Note: The provided data for ADH is for a short-chain alcohol and may not be representative of the kinetics with a long-chain hydroxy fatty acyl-CoA. The data for ALDH from Clostridium beijerinckii indicates its activity on acyl-CoA substrates.
Experimental Protocols
Assay for CYP4F-Mediated ω-Hydroxylation
This protocol is adapted from methods used to measure lauric acid hydroxylation and can be applied to this compound.[9][10]
Principle: The enzymatic reaction is carried out using microsomes containing CYP4F enzymes. The product, 1,12-dihydroxydodecanoyl-CoA, is then hydrolyzed to 1,12-dihydroxydodecanoic acid, derivatized with a fluorescent tag, and quantified by HPLC.
Materials:
-
Liver microsomes (from human or animal models)
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Potassium hydroxide (B78521) (for saponification)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Fluorescent derivatizing agent (e.g., 4-bromomethyl-7-methoxycoumarin)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
Initiation of Reaction: Add this compound to the reaction mixture to start the reaction. Incubate at 37°C with shaking.
-
Termination of Reaction: Stop the reaction by adding hydrochloric acid.
-
Saponification and Extraction: Add potassium hydroxide and heat to hydrolyze the CoA ester. Acidify the mixture and extract the hydroxylated fatty acid with ethyl acetate.
-
Derivatization: Evaporate the organic solvent and add the fluorescent derivatizing agent. Incubate to allow for the reaction to complete.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the product using a suitable C18 column and a gradient of acetonitrile (B52724) and water. Detect the fluorescent product.
-
Quantification: Create a standard curve using known concentrations of a 1,12-dihydroxydodecanoic acid standard to quantify the enzymatic activity.
Spectrophotometric Assay for Alcohol Dehydrogenase (ADH) Activity
This protocol is a general method for measuring ADH activity by monitoring the increase in absorbance due to NADH formation.[11][12]
Principle: ADH catalyzes the oxidation of the ω-hydroxyl group of this compound to an aldehyde, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Materials:
-
Purified ADH or cell lysate containing ADH activity
-
This compound (or its hydrolyzed form, 11-hydroxydodecanoic acid, as the substrate)
-
NAD⁺
-
Sodium pyrophosphate buffer (pH 8.8-9.2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing sodium pyrophosphate buffer and NAD⁺.
-
Substrate Addition: Add the this compound substrate to the cuvette.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiation of Reaction: Add the enzyme solution to the cuvette, mix quickly, and start recording the absorbance at 340 nm over time.
-
Calculation of Activity: Determine the initial linear rate of the reaction (ΔA₃₄₀/min). Use the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Spectrophotometric Assay for Aldehyde Dehydrogenase (ALDH) Activity
This protocol measures ALDH activity by monitoring the production of NADH.[13][14]
Principle: ALDH catalyzes the oxidation of an aldehyde (11-oxo-dodecanoyl-CoA) to a carboxylic acid, coupled with the reduction of NAD⁺ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm.
Materials:
-
Purified ALDH or cell lysate
-
11-oxo-dodecanoyl-CoA (substrate, which needs to be synthesized from this compound)
-
NAD⁺
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride
-
2-mercaptoethanol (as an activator)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine Tris-HCl buffer, NAD⁺, potassium chloride, and 2-mercaptoethanol.
-
Substrate Addition: Add the 11-oxo-dodecanoyl-CoA substrate.
-
Baseline Reading: Record the baseline absorbance at 340 nm.
-
Initiation of Reaction: Add the enzyme solution to initiate the reaction and monitor the increase in absorbance at 340 nm.
-
Calculation of Activity: Calculate the enzyme activity from the initial linear rate of the reaction using the molar extinction coefficient of NADH.
Signaling Pathways and Logical Relationships
The metabolism of this compound is an integral part of the broader fatty acid ω-oxidation pathway. The final product, a dicarboxylic acid, can then undergo further metabolism or act as a signaling molecule.
References
- 1. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsciencegroup.com [medsciencegroup.com]
- 7. Intrinsic alcohol dehydrogenase and hydroxysteroid dehydrogenase activities of human mitochondrial short-chain L-3-hydroxyacyl-CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coenzyme A-acylating aldehyde dehydrogenase from Clostridium beijerinckii NRRL B592 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the cytochrome P-450 IV marker, omega-hydroxylauric acid, by high-performance liquid chromatography and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
The Peroxisomal Beta-Oxidation of 11-Hydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway of 11-hydroxydodecanoyl-CoA, with a primary focus on its degradation via peroxisomal beta-oxidation. While direct experimental data for this compound is limited, this guide synthesizes current knowledge on the metabolism of analogous medium- and long-chain hydroxy fatty acids and dicarboxylic acids to present a comprehensive theoretical framework. This document details the enzymatic steps involved, from the initial omega-oxidation in the endoplasmic reticulum to the subsequent chain-shortening within the peroxisome. It includes a compilation of available quantitative data for relevant enzymes, detailed experimental protocols for assessing pathway activity, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding of this critical catabolic process.
Introduction
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. These substrates include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. The metabolism of hydroxy fatty acids within this organelle is of significant interest due to its implications in cellular signaling and certain metabolic disorders. This compound, a 12-carbon fatty acid with a hydroxyl group near the terminal (omega) carbon, is poised to enter this pathway following conversion to a dicarboxylic acid. Understanding the intricacies of its degradation is vital for researchers in metabolic diseases and drug development targeting fatty acid oxidation pathways.
The Metabolic Pathway: From Omega-Oxidation to Peroxisomal Beta-Oxidation
The catabolism of this compound is a multi-organellar process, initiating in the endoplasmic reticulum and concluding within the peroxisome.
Endoplasmic Reticulum: Omega-Oxidation Pathway
The initial steps in the metabolism of 11-hydroxydodecanoic acid occur in the smooth endoplasmic reticulum (ER) via the omega-oxidation (ω-oxidation) pathway. This pathway converts the terminal methyl group of a fatty acid into a carboxylic acid, thereby forming a dicarboxylic acid.[1][2]
The process for an omega-hydroxy fatty acid like 11-hydroxydodecanoic acid involves the following enzymatic reactions:
-
Oxidation to an Aldehyde: The hydroxyl group at the omega-carbon (or near-omega in this case) is first oxidized to an aldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) , utilizing NAD+ as a cofactor.[2][3]
-
Oxidation to a Carboxylic Acid: The newly formed aldehyde group is then further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) , also using NAD+.[2][3]
This two-step oxidation results in the formation of a dicarboxylic acid, in this case, dodecanedioic acid.
Peroxisomal Beta-Oxidation of Dodecanedioyl-CoA
Once formed, dodecanedioic acid is transported to the peroxisome for subsequent degradation via the beta-oxidation pathway. It is first activated to its CoA ester, dodecanedioyl-CoA. The peroxisomal beta-oxidation spiral consists of four core enzymatic reactions:
-
Dehydrogenation: The first and rate-limiting step is the FAD-dependent dehydrogenation of the acyl-CoA to an enoyl-CoA, catalyzed by acyl-CoA oxidase (ACOX) . For straight-chain dicarboxylic acids, ACOX1 is the primary enzyme.[1][4][5] This reaction produces hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by catalase.
-
Hydration: The resulting enoyl-CoA is then hydrated to a 3-hydroxyacyl-CoA. This reaction is catalyzed by the bifunctional protein (BFP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) have been implicated in the beta-oxidation of dicarboxylic acids.[1][4]
-
Dehydrogenation: The 3-hydroxyacyl-CoA is then dehydrogenated to a 3-ketoacyl-CoA by the dehydrogenase activity of the bifunctional protein , with NAD+ as the electron acceptor.[6]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase , which can include sterol carrier protein X (SCPx).[1] This reaction releases a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.
This cycle repeats until the dicarboxylic acid is chain-shortened to a medium or short-chain dicarboxylic acid, such as adipic acid or succinic acid, which can then be further metabolized in the mitochondria.[7]
Quantitative Data
Quantitative kinetic data for the peroxisomal beta-oxidation of this compound or its dicarboxylic acid derivative is scarce. However, studies on peroxisomal acyl-CoA oxidase activity with medium-chain dicarboxylic acid mono-CoA esters provide valuable insights into the enzyme's substrate specificity.
| Substrate (mono-CoA ester) | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Dodecanedioic acid (DC12) | Peroxisomal fatty acyl-CoA oxidase | Not specified | Not specified | [2] |
| Sebacic acid (DC10) | Peroxisomal fatty acyl-CoA oxidase | 3.6 | 1.1 | [2] |
| Suberic acid (DC8) | Peroxisomal fatty acyl-CoA oxidase | 5.0 | 1.1 | [2] |
| Adipic acid (DC6) | Peroxisomal fatty acyl-CoA oxidase | 10.0 | 1.1 | [2] |
Note: The Vmax values are calculated from the published data and are approximate. The study also noted substrate inhibition with these dicarboxylic acid substrates.[2]
Experimental Protocols
A variety of methods can be employed to study the peroxisomal beta-oxidation of hydroxy fatty acids and dicarboxylic acids.
Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This assay measures the production of hydrogen peroxide, a direct product of the acyl-CoA oxidase reaction.
-
Principle: The H₂O₂ produced is used by a peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
-
Reagents:
-
Reaction Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: Dodecanedioyl-CoA (or other relevant acyl-CoA).
-
Horseradish peroxidase (HRP).
-
Chromogenic substrate: e.g., leuco-dichlorofluorescein or 4-hydroxyphenylacetic acid.[8][9]
-
Sample: Isolated peroxisomes or cell lysate.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.
-
Add the sample to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the rate of H₂O₂ production based on a standard curve.
-
HPLC-Based Assay for Peroxisomal Beta-Oxidation
This method allows for the separation and quantification of the substrate and its chain-shortened products.
-
Principle: Radiolabeled substrate is incubated with the biological sample, and the resulting radiolabeled acyl-CoAs are separated by reverse-phase HPLC and detected by a radiodetector.
-
Reagents:
-
Radiolabeled substrate: e.g., [¹⁴C]-Dodecanedioic acid.
-
Reaction buffer containing necessary cofactors (ATP, CoA, NAD+, FAD).
-
Sample: Intact cells, cell homogenates, or isolated peroxisomes.
-
-
Procedure:
-
Incubate the sample with the radiolabeled substrate and cofactors for a defined period.
-
Stop the reaction and extract the acyl-CoAs.
-
Analyze the acyl-CoA esters by reverse-phase HPLC coupled to a radiodetector.
-
Quantify the amount of substrate consumed and the chain-shortened products formed.
-
GC-MS Analysis of Fatty Acid Oxidation Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying the final products of fatty acid oxidation.
-
Principle: The fatty acids in the sample are extracted, derivatized to make them volatile, and then separated and identified by GC-MS.
-
Reagents:
-
Internal standards (e.g., deuterated fatty acids).
-
Solvents for extraction (e.g., iso-octane).
-
Derivatizing agent (e.g., pentafluorobenzyl bromide).[10]
-
-
Procedure:
-
Incubate the biological sample with the unlabeled fatty acid substrate.
-
Stop the reaction and add internal standards.
-
Perform a lipid extraction.
-
Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters).
-
Analyze the derivatized fatty acids by GC-MS.
-
Quantify the products based on the standard curves of known compounds.[11]
-
Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of fatty acid oxidation.
Conclusion
The peroxisomal beta-oxidation of this compound represents a key metabolic process for the degradation of medium-chain hydroxy fatty acids. While this guide provides a robust theoretical framework based on the metabolism of analogous compounds, further research with a direct focus on this compound is necessary to elucidate the precise enzyme kinetics and regulatory mechanisms. The experimental protocols and diagrams presented herein offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at unraveling the complexities of this pathway and its role in health and disease.
References
- 1. byjus.com [byjus.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medsciencegroup.com [medsciencegroup.com]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015077443A2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]
- 10. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 11. Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Functions of 11-Hydroxydodecanoyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
11-hydroxydodecanoyl-CoA is a theoretical intermediate in the omega-oxidation of dodecanoic acid (lauric acid), a common medium-chain fatty acid. While not a major metabolite under normal physiological conditions, its formation and subsequent catabolism may become significant in the context of certain metabolic disorders or when the primary fatty acid metabolism pathway, beta-oxidation, is impaired. This technical guide explores the theoretical functions of this compound, delving into its presumed metabolic pathway, potential downstream signaling effects, and the experimental methodologies required for its study. This document is intended to serve as a foundational resource for researchers investigating novel aspects of fatty acid metabolism and its implications in health and disease.
Introduction to Omega-Oxidation and the Formation of this compound
Fatty acid catabolism is a cornerstone of cellular energy homeostasis. While beta-oxidation in the mitochondria is the principal pathway for fatty acid degradation, an alternative route, omega-oxidation (ω-oxidation), occurs in the endoplasmic reticulum.[1][2][3][4] This pathway targets the terminal methyl group (ω-carbon) of fatty acids, particularly medium-chain fatty acids (MCFAs) with 10-12 carbon atoms.[1][2]
The initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 monooxygenases (CYP450), specifically enzymes from the CYP4A and CYP4F families.[2][5][6] These enzymes hydroxylate the ω-carbon. In the case of dodecanoyl-CoA, this would theoretically lead to the formation of 12-hydroxydodecanoyl-CoA. However, hydroxylation can also occur at the ω-1 position, which for dodecanoyl-CoA would be the 11th carbon, yielding this compound.[7]
The formation of this compound is therefore postulated as an initial step in a sub-pathway of ω-oxidation.
Theoretical Metabolic Fate of this compound
Following its formation, this compound is expected to undergo a series of enzymatic reactions, ultimately leading to its entry into the beta-oxidation pathway.
Oxidation to a Dicarboxylic Acid
The hydroxyl group of this compound is likely oxidized in a two-step process to a carboxylic acid, forming a dicarboxylic acid. This involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.[2][4][8] The resulting molecule would be undecanedioyl-CoA.
Beta-Oxidation of the Resulting Dicarboxylic Acid
Dicarboxylic acids, once formed, can be further metabolized through beta-oxidation.[1][3][9] This process can occur from either end of the dicarboxylic acid. The end products of this beta-oxidation would be shorter-chain dicarboxylic acids and acetyl-CoA or propionyl-CoA, which can then enter the citric acid cycle for energy production.[10][11]
Potential Biological Significance and Signaling Functions
While the primary role of ω-oxidation is often considered a detoxification or overflow pathway, its intermediates and products may have distinct biological activities.
-
Energy Production: In states where mitochondrial beta-oxidation is compromised, ω-oxidation provides an alternative mechanism to generate acetyl-CoA for the citric acid cycle.[1][2]
-
Signaling Molecules: Medium-chain fatty acids and their derivatives can act as signaling molecules.[7] While the specific signaling roles of this compound are unknown, other hydroxy fatty acids have been shown to modulate cellular processes.
-
Precursor for other Metabolites: The dicarboxylic acids produced from the metabolism of this compound can be conjugated with glycine (B1666218) or carnitine for excretion, a process that becomes prominent in certain metabolic disorders.
Data Presentation: Hypothetical Quantitative Analysis
As this compound is a theoretical intermediate, empirical quantitative data is scarce. The following tables are structured to guide researchers in presenting their own future experimental data on the quantification of this compound and related metabolites. The values presented are for illustrative purposes only.
Table 1: Acyl-CoA Profile in Cultured Hepatocytes following Dodecanoic Acid Treatment
| Acyl-CoA Species | Control (pmol/mg protein) | Dodecanoic Acid Treated (pmol/mg protein) |
| Dodecanoyl-CoA | 1.5 ± 0.3 | 25.8 ± 4.1 |
| This compound | Not Detected | 0.8 ± 0.2 |
| Undecanedioyl-CoA | Not Detected | 1.2 ± 0.3 |
| Acetyl-CoA | 50.2 ± 7.5 | 85.1 ± 11.3 |
Table 2: Enzyme Kinetics of a Putative this compound Dehydrogenase
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| This compound | 15.2 | 5.8 |
| NAD+ | 120.5 | - |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for acyl-CoA analysis.[12][13][14][15][16][17][18][19]
Objective: To quantify the intracellular concentration of this compound in biological samples.
Materials:
-
Internal Standard: Synthesized ¹³C-labeled this compound (or a structurally similar odd-chain hydroxyacyl-CoA).
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold extraction solvent containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.
-
Supernatant Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient elution to separate the acyl-CoAs.
-
Detect and quantify the target analyte using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the precursor ion [M+H]⁺ of this compound to a characteristic fragment ion.
-
In Vitro Fatty Acid Oxidation Assay
This protocol is a generalized approach to measure the oxidation of fatty acids.[20][21][22][23][24]
Objective: To determine if 11-hydroxydodecanoic acid can be metabolized by cellular organelles.
Materials:
-
Radiolabeled substrate: [¹⁴C]-11-hydroxydodecanoic acid.
-
Isolated mitochondria or peroxisomes.
-
Reaction Buffer: Containing ATP, CoA, NAD+, and other necessary cofactors.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: Incubate isolated organelles with the reaction buffer and [¹⁴C]-11-hydroxydodecanoic acid at 37°C.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Separation of Products: Separate the water-soluble metabolic products (e.g., [¹⁴C]-acetyl-CoA) from the unreacted fatty acid substrate.
-
Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of fatty acid oxidation.
Visualizations of Pathways and Workflows
Diagram 1: Theoretical Omega-Oxidation Pathway of Dodecanoyl-CoA
Caption: Proposed metabolic pathway for the omega-oxidation of dodecanoyl-CoA.
Diagram 2: Experimental Workflow for Acyl-CoA Profiling
Caption: A generalized workflow for the analysis of acyl-CoA species.
Conclusion and Future Directions
The study of this compound, while theoretical at present, opens new avenues for understanding the nuances of fatty acid metabolism. Future research should focus on the definitive identification and quantification of this metabolite in various biological systems, particularly under conditions of metabolic stress or in diseases characterized by altered fatty acid oxidation. The elucidation of the enzymes responsible for its formation and degradation will be crucial. Furthermore, investigating the potential signaling roles of this compound and its downstream products could reveal novel regulatory mechanisms in cellular metabolism. The experimental frameworks provided in this guide offer a starting point for researchers to explore these exciting possibilities.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. byjus.com [byjus.com]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. psiberg.com [psiberg.com]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 14. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 16. mdpi.com [mdpi.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. Fatty acid oxidation assay [protocols.io]
- 23. abcam.com [abcam.com]
- 24. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 11-Hydroxydodecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxydodecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids. The availability of high-purity this compound as a standard is essential for a variety of research applications, including enzyme kinetics, inhibitor screening, and as an internal standard for mass spectrometry-based quantification in biological samples. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step chemical process. First, the carboxylic acid of 11-hydroxydodecanoic acid is activated, and subsequently, the activated acid is reacted with the free sulfhydryl group of Coenzyme A to form the thioester bond. Several methods can be used for the activation of the carboxylic acid, including conversion to an acid chloride, a mixed anhydride, or an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester method is often preferred due to its relatively high yield and minimal side reactions.[1]
Materials and Reagents
A list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Catalog Number | Purity |
| 11-Hydroxydodecanoic acid | Example Supplier A | 32459-66-8 | >97% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Example Supplier B | D80002 | >99% |
| N-Hydroxysuccinimide (NHS) | Example Supplier B | 130672 | >98% |
| Coenzyme A, trilithium salt hydrate (B1144303) | Multiple Suppliers | e.g., C3019 | >75% |
| Dioxane, anhydrous | Example Supplier C | 296309 | >99.8% |
| Tetrahydrofuran (B95107) (THF), anhydrous | Example Supplier C | 186562 | >99.9% |
| Sodium Bicarbonate (NaHCO3) | Example Supplier D | S6014 | >99.5% |
| Diethyl ether, anhydrous | Example Supplier C | 676848 | >99.7% |
| Acetonitrile (B52724) (ACN), HPLC grade | Example Supplier E | 34851 | >99.9% |
| Water, HPLC grade | Example Supplier E | 34877 | --- |
| Formic acid, for LC-MS | Example Supplier E | 56302 | ~98% |
Experimental Protocol
Step 1: Synthesis of 11-Hydroxydodecanoic acid N-hydroxysuccinimide ester (11-OH-C12-NHS)
-
In a clean, dry round-bottom flask, dissolve 11-hydroxydodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 11-OH-C12-NHS.
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Step 2: Synthesis of this compound
-
Dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in a 0.1 M aqueous sodium bicarbonate solution (pH ~8.0).
-
In a separate flask, dissolve the purified 11-OH-C12-NHS (1 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).
-
Slowly add the 11-OH-C12-NHS solution to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, acidify the reaction mixture to pH 4-5 with dilute formic acid.
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. A common and effective method is solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.
-
Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with a solution of acetonitrile in water (e.g., 50-70% acetonitrile).
-
Collect the eluate and evaporate the solvent under reduced pressure.
Preparative RP-HPLC
-
Redissolve the semi-purified product from SPE in a minimal amount of the initial mobile phase.
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water, both containing a low concentration of formic acid (e.g., 0.1%). A typical gradient might be from 5% to 95% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization of this compound
The identity and purity of the synthesized this compound standard should be confirmed using multiple analytical techniques.
HPLC-MS Analysis
Analytical HPLC coupled with mass spectrometry (MS) is the primary method for assessing purity and confirming the molecular weight of the product.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Detection: UV at 260 nm and ESI-MS in positive ion mode.
The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of this compound (C₃₃H₅₈N₇O₁₈P₃S) is approximately 966.28.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Both ¹H and ¹³C NMR should be performed.[4][5] Key expected signals in the ¹H NMR spectrum include those for the adenine, ribose, and pantothenate moieties of CoA, as well as the acyl chain of 11-hydroxydodecanoic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of this compound.
| Parameter | Result | Method |
| Synthesis | ||
| Yield of 11-OH-C12-NHS | 85-95% | Gravimetric |
| Yield of this compound (after purification) | 60-75% | UV Spectrophotometry (at 260 nm) |
| Characterization | ||
| Purity (by HPLC) | >98% | HPLC-UV (260 nm) |
| Mass Spectrometry | ||
| [M+H]⁺ (observed) | 966.3 | ESI-MS |
| [M+H]⁺ (calculated) | 966.2825 | --- |
| ¹H NMR (in D₂O) | ||
| Adenine H-8 | ~8.5 ppm (s) | NMR |
| Adenine H-2 | ~8.2 ppm (s) | NMR |
| Ribose H-1' | ~6.1 ppm (d) | NMR |
| Acyl chain CH₂-C=O | ~2.8 ppm (t) | NMR |
| Acyl chain CH-OH | ~3.5 ppm (m) | NMR |
Diagrams
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 11-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in drug development for monitoring metabolic pathways. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The method described is based on the separation of this compound from a complex biological matrix by reverse-phase liquid chromatography, followed by detection using tandem mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
I. Metabolic Pathway of Hydroxylated Fatty Acyl-CoAs
Long-chain and modified fatty acids, including hydroxylated forms like this compound, are typically metabolized in peroxisomes via β-oxidation. This pathway shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA, which can then enter mitochondrial metabolism for energy production. The initial steps involve activation to the CoA thioester, followed by a series of enzymatic reactions.
Figure 1. Metabolic activation and peroxisomal β-oxidation of 11-hydroxydodecanoic acid.
II. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard: ¹³C-labeled palmitoyl-CoA or a custom-synthesized ¹³C-labeled this compound
-
Extraction Buffer: 2-propanol in 50 mM KH₂PO₄ buffer (pH 7.2)
-
SPE Cartridges: C18, 100 mg
-
Wash Solution 1: 50 mM ammonium (B1175870) acetate (B1210297) in water
-
Wash Solution 2: Hexane (B92381)
-
Elution Solution: Methanol (B129727)
-
Reconstitution Solution: 50% Methanol in water
Procedure:
-
Homogenize the biological sample in ice-cold extraction buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 50 mM ammonium acetate.
-
Wash the cartridge with 3 mL of hexane to remove nonpolar lipids.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of reconstitution solution for LC-MS/MS analysis.
B. LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions for this compound: The fragmentation of acyl-CoAs typically involves a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[2] The precursor ion will be the protonated molecule [M+H]⁺.
-
Molecular Formula of this compound: C₃₃H₅₈N₇O₁₈P₃S
-
Monoisotopic Mass: 985.28 g/mol
-
Precursor Ion [M+H]⁺: m/z 986.3
-
Primary Product Ion (Neutral Loss of 507): m/z 479.3
-
Secondary Product Ion (Acylium ion): Further fragmentation of the acyl chain should be investigated to find a specific secondary transition.
III. Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on typical values for similar long-chain acyl-CoA assays.[1][2][3][4] These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol on column |
| Limit of Quantification (LOQ) | 5 - 50 fmol on column |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined and compensated for with a stable isotope-labeled internal standard. |
IV. Experimental Workflow Diagram
Figure 2. Workflow for the analysis of this compound.
V. Conclusion
The presented application notes and protocols provide a comprehensive framework for the sensitive and specific detection and quantification of this compound in biological samples. The use of LC-MS/MS with a stable isotope-labeled internal standard is the recommended method for achieving accurate and reliable results. It is essential to perform a full method validation to ensure the performance characteristics are suitable for the intended application.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-Hydroxydodecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of 11-hydroxydodecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acyl-coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, and their analysis is essential for understanding various physiological and pathological processes. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is a hydroxylated medium-chain acyl-CoA that may play a role in fatty acid oxidation and other metabolic pathways. Accurate quantification of this and other acyl-CoAs is challenging due to their low endogenous concentrations and susceptibility to degradation. LC-MS/MS offers the high selectivity and sensitivity required for this analysis.[1][2] This method utilizes a robust sample preparation procedure to extract acyl-CoAs from complex biological samples, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.
Experimental Protocol
Sample Preparation (Acyl-CoA Extraction)
This protocol is adapted from established methods for short- to long-chain acyl-CoA extraction.[1][3]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS): e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample.
-
Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA) in water.[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE Conditioning Solvent: 100% Methanol (B129727)
-
SPE Equilibration Solvent: Water
-
SPE Elution Solvent: Methanol containing 25 mM ammonium (B1175870) acetate (B1210297)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To 100 µL of sample (e.g., tissue homogenate at 100 mg/mL), add the internal standard to a final concentration of approximately 1 µM.
-
Add 200 µL of ice-cold 10% TCA or 2.5% SSA to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 500 µL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 2% B (re-equilibration)[4]
-
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The analysis of this compound is based on monitoring the transition from the precursor ion to a specific product ion. Acyl-CoAs characteristically exhibit a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).[5][6]
Table 1: Calculated and Predicted Mass Spectrometric Parameters for this compound.
| Analyte | Chemical Formula | Exact Mass (Da) | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) [M+H-507.1]⁺ (m/z) | Collision Energy (eV) |
| This compound | C₃₃H₅₈N₇O₁₈P₃S | 965.277 | 966.3 | 459.2 | 30-40 (Predicted) |
Note: The exact masses and m/z values are calculated based on the chemical formula. The optimal collision energy should be determined empirically.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Liquid Chromatography-Based Analysis of 11-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) thioester. Such molecules are key intermediates in fatty acid metabolism, particularly in pathways like omega (ω)-oxidation and the subsequent peroxisomal β-oxidation of the resulting dicarboxylic acids. Accurate quantification and monitoring of specific acyl-CoAs are crucial for understanding metabolic fluxes, identifying enzyme deficiencies, and for the development of therapeutic agents targeting metabolic disorders.
This document provides a detailed guide for the development of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of this compound in biological samples. As specific validated protocols for this analyte are not widely published, this guide is based on established methods for structurally similar long-chain and hydroxylated acyl-CoAs.
Signaling Pathways and Metabolic Context
This compound is an intermediate in the ω-oxidation pathway of dodecanoic acid (lauric acid). This pathway serves as an alternative to mitochondrial β-oxidation, particularly for medium-chain fatty acids, and becomes more significant when β-oxidation is impaired. The pathway initiates with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. This dicarboxylic acid can then be activated to a CoA ester and undergo peroxisomal β-oxidation.
Caption: Overview of the fatty acid ω-oxidation pathway.
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis from Biological Matrices
This protocol is a general procedure for the extraction of acyl-CoAs from cultured cells or tissues and is adaptable for this compound.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold deionized water containing 0.6% formic acid
-
Acetonitrile (B52724) (ACN)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
1.7 mL microcentrifuge tubes
-
Cell scraper
-
Refrigerated centrifuge
-
Vortex mixer and/or sonicator
-
-80°C freezer
Procedure:
-
Cell Harvesting:
-
For adherent cells, rinse the culture plate (e.g., 100 mm) once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the supernatant carefully, leaving the cell pellet.
-
Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet to lyse the cells. Resuspend the pellet thoroughly by pipetting or vortexing.
-
Remove a small aliquot (e.g., 30 µL) for protein concentration measurement for normalization purposes.
-
Add 270 µL of acetonitrile to the remaining cell lysate to precipitate proteins.
-
Vortex and/or sonicate the mixture to ensure homogeneity.
-
-
Extraction and Storage:
-
Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant, which contains the acyl-CoAs, to a new 1.7 mL microcentrifuge tube.
-
Store the extracts upright at -80°C until LC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a starting point for the chromatographic separation and detection of long-chain acyl-CoAs, which can be optimized for this compound. Reversed-phase chromatography is commonly employed.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
(Alternative Mobile Phase A: Water with 0.1% Formic Acid)
-
(Alternative Mobile Phase B: Acetonitrile with 0.1% Formic Acid)
LC Parameters (Example Gradient):
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 8.0 | 0.4 | 95 |
| 10.0 | 0.4 | 95 |
| 10.1 | 0.4 | 5 |
| 12.0 | 0.4 | 5 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often preferred for acyl-CoAs.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (Q1): The [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety or specific fragments of the pantetheine (B1680023) structure. A neutral loss scan of 507 Da can be used for profiling.[1]
-
Collision Energy and other source parameters: These must be optimized for the specific analyte and instrument.
Data Presentation
| Analyte | Retention Time (min) | Precision (Inter-run, %) | Precision (Intra-run, %) | Accuracy (%) |
| Palmitoyl-CoA (C16:0) | 7.8 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Palmitoleoyl-CoA (C16:1) | 7.5 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Stearoyl-CoA (C18:0) | 8.9 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Oleoyl-CoA (C18:1) | 8.6 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Linoleoyl-CoA (C18:2) | 8.3 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
Data adapted from a method using a C18 reversed-phase column with a high pH mobile phase.[1]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of this compound.
Caption: General experimental workflow for acyl-CoA analysis.
Conclusion
The protocols and data presented provide a comprehensive starting point for researchers aiming to develop and validate a robust liquid chromatography-based method for the quantification of this compound. The key to a successful analysis lies in meticulous sample preparation to ensure the stability of the acyl-CoA thioester bond and careful optimization of the LC-MS/MS parameters to achieve the desired sensitivity and specificity. While the provided methods are based on the analysis of similar molecules, they offer a strong foundation for the development of a specific and reliable assay for this compound.
References
Application Notes and Protocols for the Extraction of 11-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 11-hydroxydodecanoyl-CoA, a long-chain hydroxy acyl-CoA, from biological samples. The methodology is based on established protocols for the extraction and purification of long-chain acyl-CoAs, which are applicable to this specific molecule.
Introduction
This compound is a long-chain acyl-coenzyme A thioester. Accurate quantification and analysis of such molecules are crucial for understanding their roles in various metabolic pathways and for drug development purposes. The protocol outlined below describes a robust method for the extraction and purification of long-chain acyl-CoAs from tissues and cells, ensuring high recovery and purity for downstream analysis by techniques such as HPLC or LC-MS/MS.
Data Presentation
The efficiency of long-chain acyl-CoA extraction can vary depending on the specific methodology and the tissue type. The following table summarizes reported recovery rates for different extraction and purification techniques.
| Extraction Phase | Purification Method | Reported Recovery Rate | Reference |
| Acetonitrile (B52724)/2-propanol | Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83-90% | [1] |
| Acetonitrile | Oligonucleotide purification column | 70-80% | [2] |
| Methanol-Chloroform | Weak anion reverse phase SPE column | Not specified | [3] |
Experimental Protocols
This protocol is a composite of established methods for the extraction of long-chain acyl-CoAs from biological samples.[2][4][5]
Materials:
-
Biological sample (e.g., tissue, cultured cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
Solid-Phase Extraction (SPE) Columns (e.g., oligonucleotide purification columns or weak anion exchange)
-
SPE Column Conditioning Solution (e.g., Methanol)
-
SPE Column Equilibration Solution (e.g., Water)
-
SPE Wash Solution (e.g., 2% Formic Acid)
-
SPE Elution Buffer (e.g., 2-propanol or 2% and 5% Ammonium Hydroxide)
-
Nitrogen gas stream
-
Glass homogenizer
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
1. Sample Preparation:
-
For Tissues:
-
For Cultured Cells:
-
Rinse confluent cells in a culture plate once with ice-cold PBS.
-
Add ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and keep the cell pellet on ice.
-
2. Homogenization and Extraction:
-
Add the tissue sample or cell pellet to a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Extraction Buffer (100 mM KH2PO4, pH 4.9).[2]
-
Homogenize the sample thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.[2][4]
-
Add 2 mL of acetonitrile (ACN) and vortex the mixture for 5 minutes.[2][4]
-
Add 0.25 ml of saturated (NH4)2SO4, vortex, and then centrifuge at 1,900 x g for 5 minutes to separate the phases.[4]
-
Carefully collect the upper phase containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition the SPE column by passing 3 mL of methanol (B129727) through it.[3]
-
Column Equilibration: Equilibrate the column by passing 3 mL of water through it.[3]
-
Sample Loading: Load the collected supernatant from the extraction step onto the conditioned and equilibrated SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid to remove unbound impurities.[3] Follow with an additional wash of 2.4 mL of methanol.[3]
-
Elution: Elute the acyl-CoAs from the column using an appropriate elution buffer. The choice of buffer depends on the SPE column chemistry. For oligonucleotide columns, 2-propanol can be used.[2] For weak anion exchange columns, sequential elutions with 2.4 mL of 2% ammonium hydroxide (B78521) followed by 2.4 mL of 5% ammonium hydroxide can be effective.[3]
-
Drying: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of Solvent A and Solvent B for HPLC).[6]
4. Analysis:
The extracted and purified this compound is now ready for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For HPLC analysis, a C-18 column is commonly used with a binary gradient system and UV detection at 260 nm.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification protocol for this compound.
Caption: Workflow for this compound Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
Application Notes and Protocols for 11-Hydroxydodecanoyl-CoA Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic assay of 11-hydroxydodecanoyl-CoA dehydrogenase. This enzyme is involved in fatty acid metabolism, and its activity can be a key indicator in various physiological and pathological states. The provided protocol is based on established spectrophotometric methods for similar long-chain hydroxyacyl-CoA dehydrogenases.
Introduction
This compound is a long-chain acyl-CoA thioester. Enzymes that act on such substrates are crucial in the metabolic pathways of fatty acids.[1][2][3] The activity of dehydrogenases acting on hydroxyacyl-CoA substrates is typically determined by monitoring the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, or the oxidation of NADH to NAD+. This change can be measured spectrophotometrically, as NADH has a distinct absorbance maximum at 340 nm, while NAD+ does not.[4][5][6] This assay allows for the quantification of enzyme activity, which is essential for enzyme characterization, inhibitor screening, and understanding its role in metabolic pathways.
Principle of the Assay
The enzymatic assay for this compound dehydrogenase activity is based on the enzyme-catalyzed oxidation of the hydroxyl group on the 11th carbon of dodecanoyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH. The rate of NADH formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 340 nm.
Reaction:
This compound + NAD+ <---> 11-Oxododecanoyl-CoA + NADH + H+
Data Presentation
The following table summarizes hypothetical quantitative data for the kinetic characterization of this compound dehydrogenase.
| Parameter | Value | Conditions |
| Michaelis Constant (Km) for this compound | 25 µM | pH 8.0, 25°C |
| Michaelis Constant (Km) for NAD+ | 150 µM | pH 8.0, 25°C |
| Maximum Velocity (Vmax) | 50 µmol/min/mg | pH 8.0, 25°C |
| Optimal pH | 7.5 - 8.5 | 25°C |
| Optimal Temperature | 25 - 37°C | pH 8.0 |
| Specific Activity | 35 µmol/min/mg | 100 µM this compound, 1 mM NAD+, pH 8.0, 25°C |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Purified this compound dehydrogenase or cell lysate containing the enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
-
Deionized water
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 8.0.
-
Substrate Solution: Prepare a 1 mM stock solution of this compound in deionized water. Store on ice.
-
Cofactor Solution: Prepare a 10 mM stock solution of NAD+ in deionized water. Store on ice.
-
Enzyme Solution: Dilute the purified enzyme or cell lysate in cold assay buffer to a concentration that will yield a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.
Assay Procedure
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.
-
In a 1 cm cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)
-
50 µL of 1 mM this compound solution (final concentration: 50 µM)
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the baseline absorbance for 2-3 minutes to ensure there is no background reaction.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to the cuvette.
-
Immediately mix by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.
-
Control: A blank reaction should be run without the enzyme or without the substrate to measure any non-enzymatic reduction of NAD+.
Calculation of Enzyme Activity
-
Determine the initial linear rate of the reaction (ΔA340/min) from the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)
Where:
-
ΔA340/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm, which is 6.22 mM-1cm-1.
-
l is the path length of the cuvette (typically 1 cm).
-
-
To calculate the specific activity (µmol/min/mg), divide the activity by the concentration of the protein in the enzyme solution (mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
Visualizations
Signaling Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. google.com [google.com]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using 11-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain quantitative insights into the activity of metabolic pathways.[1] While glucose and amino acids are common tracers, there is a growing interest in using labeled fatty acids to understand lipid metabolism in various physiological and pathological states, including metabolic syndrome, diabetes, and cancer.[2]
This document provides detailed application notes and protocols for the hypothetical use of 11-hydroxydodecanoyl-CoA as a novel tracer in metabolic flux analysis. This compound, a medium-chain hydroxylated fatty acyl-CoA, offers a unique tool to probe the interplay between fatty acid omega-oxidation and beta-oxidation pathways.
Theoretical Framework: The Metabolic Fate of this compound
This compound is a derivative of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. The hydroxyl group at the 11th position (omega-1 position) suggests its involvement in omega-oxidation, a fatty acid metabolic pathway that occurs in the endoplasmic reticulum.[3][4][5] This pathway is particularly important for the metabolism of medium-chain fatty acids when beta-oxidation is impaired or overloaded.
The proposed metabolic pathways for this compound are:
-
Omega-Oxidation Pathway: Cytochrome P450 enzymes of the CYP4 family can hydroxylate fatty acids at the omega and omega-1 positions.[4][6][7] this compound can be further oxidized to a dicarboxylic acid, which then undergoes peroxisomal beta-oxidation.[5][8]
-
Beta-Oxidation Pathway: As a medium-chain acyl-CoA, this compound can also potentially enter the mitochondrial beta-oxidation spiral, yielding acetyl-CoA units for the TCA cycle and energy production.[8][9]
By using isotopically labeled this compound (e.g., with ¹³C), it is possible to trace the distribution of the labeled carbons through these competing pathways and quantify their relative fluxes.
Potential Applications in Research and Drug Development
The use of isotopically labeled this compound in MFA can provide valuable insights into:
-
Dysregulation of Fatty Acid Oxidation: In diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes, alterations in fatty acid metabolism are common.[10] Tracing the flux of this compound can help quantify the contribution of omega-oxidation versus beta-oxidation in these conditions.
-
Cancer Metabolism: Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation.[2][11] Understanding the activity of different fatty acid oxidation pathways can reveal metabolic vulnerabilities that can be targeted for therapy.
-
Drug Efficacy and Mechanism of Action: For drugs designed to modulate fatty acid metabolism, this compound can be used as a probe to assess their impact on specific metabolic fluxes.
Experimental Protocols
I. Synthesis of Isotopically Labeled this compound
The synthesis of uniformly ¹³C-labeled this compound ([U-¹³C₁₂]-11-hydroxydodecanoyl-CoA) is a prerequisite for its use as a tracer. This can be achieved through a multi-step chemical synthesis starting from a commercially available ¹³C-labeled precursor.
Protocol for Synthesis (Hypothetical):
-
Starting Material: [U-¹³C₁₂]-Dodecanoic acid.
-
Step 1: Regioselective Hydroxylation: Employ a cytochrome P450 enzyme known for omega-1 hydroxylation of medium-chain fatty acids (e.g., a member of the CYP4 family) in a biocatalytic reaction to introduce a hydroxyl group at the 11th position.[4]
-
Step 2: Purification of 11-hydroxydodecanoic acid: Purify the resulting [U-¹³C₁₂]-11-hydroxydodecanoic acid using high-performance liquid chromatography (HPLC).
-
Step 3: Activation to Acyl-CoA: Convert the purified hydroxylated fatty acid to its CoA ester using acyl-CoA synthetase.
-
Step 4: Final Purification: Purify the final product, [U-¹³C₁₂]-11-hydroxydodecanoyl-CoA, using solid-phase extraction or HPLC.
II. Cell Culture and Labeling Experiment
Materials:
-
Cell line of interest (e.g., HepG2 for liver metabolism studies, or a cancer cell line).
-
Culture medium appropriate for the cell line.
-
Dialyzed fetal bovine serum (to minimize interference from unlabeled fatty acids).
-
[U-¹³C₁₂]-11-hydroxydodecanoyl-CoA tracer.
-
Control (unlabeled) this compound.
Protocol:
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the [U-¹³C₁₂]-11-hydroxydodecanoyl-CoA tracer at a final concentration of 10-100 µM (concentration to be optimized based on cell type). Prepare a control medium with unlabeled this compound.
-
Labeling: Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared labeling or control medium to the respective wells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation and metabolism.
-
Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.
-
Sample Processing: Centrifuge the cell suspension to pellet the protein and cell debris. Collect the supernatant containing the metabolites.
III. LC-MS/MS Analysis of Acyl-CoAs and TCA Cycle Intermediates
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (LC-MS/MS).[12][13]
Protocol:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the metabolites using a C18 reversed-phase column with a gradient of mobile phases, such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry Detection:
-
Acyl-CoAs: Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the different isotopologues of this compound and its downstream metabolites (e.g., chain-shortened acyl-CoAs from beta-oxidation).
-
TCA Cycle Intermediates: Analyze the labeling patterns of TCA cycle intermediates (e.g., citrate (B86180), succinate, malate) to determine the contribution of acetyl-CoA derived from the tracer.
-
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Isotopologue Distribution of Intracellular this compound and its Metabolites after 8 hours of Labeling with [U-¹³C₁₂]-11-hydroxydodecanoyl-CoA.
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Labeled |
| This compound | M+0 | 99.5 | 10.2 |
| M+12 | 0.5 | 89.8 | |
| Decanoyl-CoA (from β-oxidation) | M+0 | 99.6 | 45.3 |
| M+10 | 0.4 | 54.7 | |
| Octanoyl-CoA (from β-oxidation) | M+0 | 99.7 | 68.1 |
| M+8 | 0.3 | 31.9 | |
| Dodecanedioyl-CoA (from ω-oxidation) | M+0 | 99.8 | 75.4 |
| M+12 | 0.2 | 24.6 | |
| Acetyl-CoA | M+0 | 99.2 | 85.1 |
| M+2 | 0.8 | 14.9 | |
| Citrate (TCA Cycle) | M+0 | 99.1 | 88.3 |
| M+2 | 0.9 | 11.7 |
Interpretation of Hypothetical Data:
-
The high fractional abundance of M+12 for this compound in the labeled sample confirms efficient uptake and activation of the tracer.
-
The presence of M+10 decanoyl-CoA and M+8 octanoyl-CoA indicates active beta-oxidation of the tracer.
-
The detection of M+12 dodecanedioyl-CoA signifies flux through the omega-oxidation pathway.
-
The M+2 labeling in acetyl-CoA and citrate demonstrates that the carbon backbone of this compound is being catabolized to fuel the TCA cycle.
By applying computational modeling tools, these fractional labeling patterns can be used to calculate the absolute and relative flux rates through the competing metabolic pathways.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 8. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 9. Lipid - Wikipedia [en.wikipedia.org]
- 10. medsciencegroup.com [medsciencegroup.com]
- 11. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Stable Isotope Labeling of 11-Hydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems and to create ideal internal standards for quantitative mass spectrometry. This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled 11-hydroxydodecanoyl-CoA. This compound is an intermediate in the ω-oxidation pathway of fatty acids, a metabolic route that becomes significant when β-oxidation is impaired. The ability to synthesize and analyze isotopically labeled forms of this molecule is crucial for studying fatty acid metabolism, diagnosing certain metabolic disorders, and for drug development targeting fatty acid oxidation pathways.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of labeled this compound into downstream metabolites of the ω-oxidation pathway allows for the quantification of pathway activity under various physiological or pathological conditions.
-
Internal Standard for Quantitative Mass Spectrometry: Stable isotope-labeled this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. Its identical chemical properties to the analyte of interest ensure that it accounts for variations in sample extraction, processing, and instrument response, leading to highly accurate and precise measurements.
-
Enzyme Activity Assays: Labeled this compound can be used as a substrate to measure the activity of enzymes involved in its metabolism, such as fatty alcohol:NAD+ oxidoreductase and aldehyde dehydrogenase.
-
Drug Discovery and Development: Investigating the effect of drug candidates on the metabolism of this compound can help identify compounds that modulate fatty acid oxidation pathways.
Data Presentation
Table 1: Theoretical Mass Shifts for Isotopically Labeled this compound
| Isotope Label | Position of Label | Precursor Mass (Da) | Labeled Precursor Mass (Da) | Mass Shift (Da) |
| Deuterium (D) | C11 and C12 | 216.32 | 218.33 | +2 |
| Carbon-13 (¹³C) | C1 (Carboxyl) | 216.32 | 217.32 | +1 |
Table 2: Representative Quantitative LC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 968.3 | 461.3 | 35 | 8.5 |
| [D₂]-11-Hydroxydodecanoyl-CoA | 970.3 | 463.3 | 35 | 8.5 |
| [¹³C₁]-11-Hydroxydodecanoyl-CoA | 969.3 | 462.3 | 35 | 8.5 |
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled 11-Hydroxydodecanoic Acid ([D₂]-11-OH-DDA)
This protocol is adapted from the synthesis of a similar deuterated hydroxy fatty acid.
Materials:
-
10-Undecenoic acid
-
Borane dimethyl sulfide (B99878) complex (BMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum deuteride (B1239839) (LAD)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Hydroboration/Oxidation of 10-Undecenoic Acid:
-
Dissolve 10-undecenoic acid in THF.
-
Add BMS dropwise at 0°C and stir at room temperature for 2 hours.
-
Cool the reaction to 0°C and add a solution of NaOH followed by the slow addition of H₂O₂.
-
Stir for 2 hours at room temperature.
-
Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and purify by silica (B1680970) gel chromatography to yield 11-hydroxyundecanoic acid.
-
-
Tosylation of 11-Hydroxyundecanoic Acid:
-
Dissolve 11-hydroxyundecanoic acid in pyridine and cool to 0°C.
-
Add TsCl portion-wise and stir overnight at 4°C.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with HCl and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the tosylated product.
-
-
Deuteride Reduction:
-
Dissolve the tosylated intermediate in anhydrous THF.
-
Add LAD portion-wise at 0°C and then reflux for 4 hours.
-
Cool the reaction and quench with water and NaOH.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Purify the product by silica gel chromatography to obtain [D₂]-11-hydroxydodecanoic acid.
-
Protocol 2: Synthesis of ¹³C-Labeled 11-Hydroxydodecanoic Acid ([¹³C₁]-11-OH-DDA)
This protocol is a conceptual adaptation for introducing a ¹³C label at the carboxyl group.
Materials:
-
11-Bromoundecanol
-
Potassium cyanide-¹³C (K¹³CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyanation with K¹³CN:
-
Dissolve 11-bromoundecanol in DMSO.
-
Add K¹³CN and heat the mixture at 80°C for 6 hours.
-
Cool the reaction and pour it into water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by silica gel chromatography to obtain the ¹³C-labeled nitrile.
-
-
Hydrolysis to Carboxylic Acid:
-
Reflux the ¹³C-labeled nitrile in a mixture of concentrated HCl and water for 12 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or silica gel chromatography to yield [¹³C₁]-11-hydroxydodecanoic acid.
-
Protocol 3: Conversion of Labeled 11-Hydroxydodecanoic Acid to this compound
This is a general protocol for the synthesis of acyl-CoA esters from fatty acids.
Materials:
-
Isotopically labeled 11-hydroxydodecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the labeled 11-hydroxydodecanoic acid in anhydrous THF.
-
Add CDI and stir at room temperature for 1 hour, or until CO₂ evolution ceases. This forms the acyl-imidazolide intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt hydrate in an aqueous solution of sodium bicarbonate.
-
Add the acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Purify the labeled this compound by solid-phase extraction or preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualization
Caption: Workflow for the synthesis and application of labeled this compound.
Caption: The ω-oxidation pathway of dodecanoic acid.
Synthetic 11-Hydroxydodecanoyl-CoA: Application Notes and Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxydodecanoyl-CoA is a pivotal intermediate in the ω-oxidation pathway of fatty acids, a crucial metabolic route that complements the more prevalent β-oxidation. While not as commonly studied as its shorter or beta-hydroxylated counterparts, this compound and its metabolic pathway are gaining interest in the scientific community. This is due to their implications in various physiological and pathological states, including metabolic disorders and the detoxification of xenobiotics. This document provides an overview of the commercial availability, biological significance, and detailed protocols for the application of synthetic this compound in research and drug development.
Commercial Availability
For related compounds that are commercially available and may serve as starting materials for synthesis or as controls in experiments, please refer to the table below.
| Compound Name | Commercial Availability | Potential Application |
| 12-Hydroxydodecanoic acid | Available from various suppliers | Precursor for the synthesis of this compound |
| Dodecanedioic acid | Readily available | End-product of ω-oxidation, can be used as a standard in metabolic studies |
| Dodecanoyl-CoA | Available from various suppliers | Substrate for cytochrome P450 ω-hydroxylases |
Biological Significance
The ω-oxidation of fatty acids is a metabolic pathway that occurs primarily in the endoplasmic reticulum of liver and kidney cells. This pathway is particularly important for the metabolism of medium-chain fatty acids (C10-C12) and becomes more significant when β-oxidation is impaired. The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. This initial step forms an ω-hydroxy fatty acid, such as 11-hydroxydodecanoic acid from dodecanoic acid.
This ω-hydroxy fatty acid is then sequentially oxidized to a dicarboxylic acid. The resulting dicarboxylic acids can then undergo β-oxidation from either end in the peroxisomes. The CoA ester, this compound, is a key intermediate in this pathway, serving as a substrate for further oxidation steps. Dysregulation of this pathway has been linked to various metabolic diseases, including dicarboxylic aciduria, a condition characterized by the excretion of dicarboxylic acids in the urine.
Signaling Pathways and Experimental Workflows
The ω-oxidation pathway is a critical route for fatty acid metabolism, especially under conditions of high fat intake or impaired β-oxidation. The following diagram illustrates the key steps in this pathway, highlighting the position of this compound.
An experimental workflow to investigate the role of this compound in cellular metabolism could involve isotopic tracing studies.
Experimental Protocols
Due to the lack of readily available commercial sources for this compound, the following protocols are generalized based on methodologies used for similar long-chain fatty acyl-CoAs. These should be adapted and optimized for the specific experimental context.
Protocol 1: In Vitro Cytochrome P450 ω-Hydroxylase Activity Assay
Objective: To determine the activity of cytochrome P450 ω-hydroxylases (e.g., CYP4A family) using dodecanoyl-CoA as a substrate and to detect the formation of this compound.
Materials:
-
Microsomes from cells or tissues expressing CYP4A enzymes
-
Dodecanoyl-CoA (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add dodecanoyl-CoA to the reaction mixture to initiate the reaction. The final volume should be approximately 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold quenching solution.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to detect and quantify the formation of this compound.
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Control |
| Substrate Concentration (µM) | 10 | 20 | 10 |
| Microsomal Protein (mg/mL) | 0.5 | 0.5 | 0.5 (heat-inactivated) |
| Incubation Time (min) | 30 | 30 | 30 |
| Product Formed (pmol/min/mg) | Result 1 | Result 2 | Result 3 |
Protocol 2: Peroxisomal β-Oxidation of this compound
Objective: To measure the rate of peroxisomal β-oxidation using this compound as a substrate.
Materials:
-
Isolated peroxisomes or cell lysates
-
Synthetic this compound
-
Reaction buffer (containing NAD+, FAD, Coenzyme A)
-
Detection reagent (e.g., a colorimetric or fluorescent probe that reacts with the products of β-oxidation like acetyl-CoA or NADH)
-
Plate reader
Procedure:
-
Prepare Reaction Plate: In a 96-well plate, add the isolated peroxisomes or cell lysates.
-
Add Substrate: Add synthetic this compound to each well. Include wells with no substrate as a background control.
-
Initiate Reaction: Add the reaction buffer containing cofactors to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance or fluorescence at regular intervals using a plate reader. The rate of change in signal corresponds to the rate of β-oxidation.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve.
Data Presentation:
| Sample | Substrate Concentration (µM) | Reaction Rate (mAU/min or RFU/min) |
| Control Cells | 50 | Result A |
| Treated Cells | 50 | Result B |
| No Substrate Control | 0 | Result C |
Conclusion
While synthetic this compound is not a standard catalog chemical, its role in the ω-oxidation pathway makes it a valuable tool for researchers studying fatty acid metabolism and related diseases. The provided application notes and generalized protocols offer a starting point for incorporating this important metabolite into experimental designs. For specific applications, further optimization of the protocols will be necessary. Collaboration with a custom synthesis provider can make this key intermediate accessible for advancing research in this exciting field.
Troubleshooting & Optimization
Technical Support Center: Improving 11-Hydroxydodecanoyl-CoA Stability in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 11-hydroxydodecanoyl-CoA in experimental samples. Accurate quantification and analysis of this important lipid metabolite depend on the integrity of the sample from collection to measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a long-chain hydroxy fatty acyl-CoA, an activated form of 11-hydroxydodecanoic acid. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid synthesis. Their stability is a major concern because the thioester bond linking the fatty acid to Coenzyme A (CoA) is energy-rich and susceptible to both chemical and enzymatic cleavage, which can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: What are the primary factors that cause the degradation of this compound in samples?
The degradation of this compound is primarily caused by two factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is dependent on pH and temperature. While relatively stable at neutral pH, the rate of hydrolysis can increase in acidic or alkaline conditions.
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and Coenzyme A.[1][2] These enzymes are present in various cellular compartments, including mitochondria and peroxisomes, and can rapidly degrade this compound if not properly inactivated during sample preparation.[2]
Q3: What is the optimal temperature for storing samples containing this compound?
For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] For short-term storage during sample preparation, it is crucial to keep samples on ice at all times. Studies on related long-chain 3-hydroxyacyl-CoA dehydrogenase activity, an indicator of the presence and stability of its substrate, have shown that freezing minimizes the loss of activity compared to storage at 4°C or 25°C.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[3][5][6]
Q4: How does pH affect the stability of this compound?
The stability of the thioester bond in acyl-CoAs is pH-dependent. While generally stable at a neutral pH (around 6.0-7.0), the hydrolysis rate increases at both acidic and alkaline pH values.[7][8][9] For extraction and analysis, maintaining a slightly acidic pH (around 4.9) can improve the recovery and stability of long-chain acyl-CoAs.[10]
Q5: How can I prevent enzymatic degradation of this compound in my samples?
To prevent enzymatic degradation by thioesterases, metabolic activity must be quenched immediately upon sample collection. This is typically achieved by homogenizing the sample in an ice-cold acidic solution, such as perchloric acid or a buffer containing 5-sulfosalicylic acid (SSA).[10] Alternatively, rapid homogenization in a cold organic solvent like 80% methanol (B129727) can also effectively precipitate proteins and inactivate enzymes.[11]
Q6: What is the impact of freeze-thaw cycles on the stability of this compound?
Multiple freeze-thaw cycles should be strictly avoided as they can compromise the integrity of this compound.[3] These cycles can lead to the degradation of lipids through lipolysis and oxidation, resulting in decreased levels of the target analyte and an increase in free fatty acids.[5][6][12] It is recommended to aliquot samples into single-use tubes before freezing to avoid the need for repeated thawing.
Troubleshooting Guides
Issue 1: Low or no signal of this compound in my analysis.
Issue 2: High variability in this compound measurements between sample replicates.
High variability often points to inconsistent sample handling and preparation.
-
Inconsistent Quenching: Ensure that the time between sample collection and metabolic quenching is identical for all replicates.
-
Non-homogenous Samples: For tissue samples, ensure complete homogenization to achieve a uniform distribution of the analyte before extraction.
-
Variable Extraction Efficiency: Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) to normalize for differences in extraction recovery.
-
Sample Evaporation: During solvent evaporation steps, ensure that samples are not over-dried, which can lead to loss of the analyte. Handle all samples consistently.
-
Injection Volume Precision: Verify the precision of the autosampler to ensure consistent injection volumes into the analytical instrument.
Quantitative Data Summary
Direct quantitative data on the stability of this compound is limited. However, the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity provides a useful proxy, as the enzyme's activity is dependent on the stability of its substrate. The following table summarizes the stability of LCHAD activity in liver tissue at different temperatures.
| Storage Temperature (°C) | Time to 50% Decrease in Activity (hours) | Recommendation |
| 25 | 30 | Avoid. Not suitable for storage. |
| 4 | 55 | Suitable for short-term storage (a few hours) during sample processing. |
| -20 | Minimized loss over time | Suitable for short to medium-term storage. |
| -70 / -80 | Minimized loss over time | Recommended for long-term storage. |
Data adapted from a study on the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver.[4]
Experimental Protocols
Protocol 1: Sample Quenching and Extraction of Long-Chain Acyl-CoAs
This protocol is designed to rapidly quench enzymatic activity and efficiently extract long-chain acyl-CoAs from tissue or cell samples.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Liquid nitrogen
-
Glass homogenizer
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge capable of 4°C
Procedure:
-
Sample Collection: Excise tissue or harvest cells as quickly as possible. If applicable, rinse tissue with ice-cold PBS to remove blood.
-
Flash Freezing: Immediately flash-freeze the sample in liquid nitrogen. Samples can be stored at -80°C until extraction.
-
Homogenization: a. Weigh the frozen, powdered tissue (50-100 mg) and place it in a pre-chilled glass homogenizer on ice. b. Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. c. Add 2.0 mL of ice-cold 2-propanol and homogenize again.[10]
-
Extraction: a. Transfer the homogenate to a centrifuge tube. Add 4.0 mL of ice-cold acetonitrile. b. Vortex vigorously for 5 minutes. c. Centrifuge at 1,900 x g for 5 minutes at 4°C.[10]
-
Supernatant Collection: a. Carefully collect the upper phase containing the acyl-CoAs. b. The extract can then be further purified by solid-phase extraction (SPE) or directly analyzed. For storage, the solvent can be evaporated under a stream of nitrogen, and the dried pellet stored at -80°C. Reconstitute in an appropriate solvent just before analysis.
Protocol 2: Assessing the Stability of this compound
This protocol provides a framework for evaluating the stability of this compound under various conditions (e.g., different temperatures, pH values, or in the presence of tissue homogenates).
Materials:
-
Purified this compound standard
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., slightly acidic water or methanol/water). Determine the initial concentration (T=0).
-
Incubation: a. Aliquot the this compound solution into different tubes. b. For pH stability: Add buffers of different pH values to the aliquots. c. For temperature stability: Place the aliquots at the desired temperatures. d. For enzymatic stability: Add the standard to a tissue or cell lysate and incubate at a physiological temperature (e.g., 37°C). Include a control with heat-inactivated lysate.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Quenching: Immediately stop any degradation by adding a quenching solution. For enzymatic assays, this will precipitate the proteins.
-
Sample Preparation: Process the samples for analysis. This may include centrifugation to remove precipitates and dilution of the supernatant.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine its degradation rate.
Visual Guides
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl CoAs Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A preliminary study on effects of storage time and repeated freezing-thawing on the stability of avian serum amyloid A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-hydroxydodecanoyl-CoA Quantification
Welcome to the technical support center for the quantification of 11-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific medium-chain hydroxy acyl-CoA. Here you will find answers to common questions and detailed troubleshooting guidance to overcome challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
Quantifying this compound presents several analytical challenges. Due to its structure, it is present in tissues at very low concentrations (nanomole amounts), making detection difficult.[1] The molecule is also prone to instability in aqueous solutions, requiring specific handling and extraction procedures to prevent degradation.[2][3] Furthermore, a significant hurdle is the lack of commercially available reference standards for this compound specifically, complicating absolute quantification. Finally, like other acyl-CoAs, its analysis is susceptible to matrix effects from complex biological samples, which can interfere with measurement accuracy.[4]
Q2: What is the recommended analytical method for this compound quantification?
The gold standard for quantifying acyl-CoAs, including hydroxy derivatives, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][4][5][6] This method offers the high sensitivity and selectivity required to detect low-abundance molecules in complex biological matrices.[7] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography are often employed to separate the target analyte from other cellular components before detection by the mass spectrometer.[8][9]
Q3: How can I minimize the degradation of this compound during sample preparation?
To maintain the integrity of this compound, sample preparation must be performed rapidly and at low temperatures. Key steps include:
-
Rapid Quenching: Immediately halt metabolic processes by flash-freezing tissue samples in liquid nitrogen or using ice-cold solutions.[1]
-
Acidified Extraction Solvents: Use extraction solutions containing a weak acid, such as formic acid or acetic acid, to improve the stability of the thioester bond.[10][11]
-
Cold Conditions: Keep all samples, solutions, and equipment on ice or at 4°C throughout the extraction process to minimize enzymatic and chemical degradation.[10]
Q4: How can I address matrix effects in my analysis?
-
Matrix-Matched Calibration: Prepare calibration standards in a surrogate matrix that closely mimics the biological sample to ensure that the standards and the analyte experience similar matrix effects.[4]
-
Structural Analog Internal Standard: Use a commercially available acyl-CoA that is structurally similar (e.g., dodecanoyl-CoA or another hydroxyacyl-CoA) as an internal standard. While not perfect, this can help correct for some variability in extraction and injection.
-
Thorough Sample Cleanup: Employ purification steps like solid-phase extraction (SPE) to remove interfering substances like phospholipids (B1166683) and salts before LC-MS/MS analysis.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Detected | 1. Analyte degradation during sample preparation.2. Inefficient extraction from the biological matrix.3. Suboptimal LC-MS/MS conditions (e.g., poor chromatographic separation, incorrect MRM transitions).4. Ion suppression due to matrix effects. | 1. Review sample preparation protocol; ensure rapid quenching and use of cold, acidified solvents.[1]2. Optimize the extraction solvent system; test different solvent combinations (e.g., isopropanol/water, acetonitrile/methanol/water).[11][12]3. Develop a robust LC method using a C18 or HILIC column with optimized gradient elution.[8][13] Ensure MS parameters are correctly tuned for the parent and daughter ions of this compound.4. Improve sample cleanup or dilute the sample. Use a matrix-matched curve to assess suppression.[4] |
| Poor Peak Shape (Tailing or Broadening) | 1. Interaction of the phosphate (B84403) groups on the CoA moiety with the LC column or system.2. Suboptimal mobile phase pH or composition. | 1. Use a mobile phase containing an ion-pairing agent or a buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape.[6][13]2. Systematically adjust the mobile phase pH and organic solvent gradient to find the optimal conditions for sharp, symmetrical peaks.[7] |
| High Variability Between Replicates | 1. Inconsistent sample homogenization or extraction.2. Analyte instability in the autosampler vial.3. Inconsistent injection volumes. | 1. Ensure the tissue is completely homogenized. Vortex all samples thoroughly at each step of the extraction process.2. Maintain the autosampler at a low temperature (e.g., 4°C).[12] Analyze samples as quickly as possible after preparation.3. Check the LC autosampler for proper function and ensure there are no air bubbles in the syringe. |
| Inaccurate or Non-Reproducible Quantification | 1. Lack of an appropriate internal standard.2. Significant and uncorrected matrix effects.3. Calibration curve prepared in a solvent that does not match the sample matrix. | 1. If a SIL-IS is unavailable, use a close structural analog and validate its performance. Acknowledge that this may provide relative, not absolute, quantification.2. Perform a post-extraction addition experiment to quantify the degree of matrix effect.[14] Refine the sample cleanup procedure to remove interfering components.3. Prepare calibration standards in a blank biological matrix extract (matrix-matched calibration) to ensure accuracy.[4] |
Experimental Protocols
Generalized Protocol for Acyl-CoA Extraction
This protocol is a composite based on established methods for acyl-CoA analysis and should be optimized for your specific cell or tissue type.
-
Sample Collection and Quenching:
-
Homogenization and Extraction:
-
Add 400 µL of freshly prepared, ice-cold extraction buffer (e.g., 2-propanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).[11]
-
For tissues, homogenize thoroughly using a bead beater or polypropylene (B1209903) pestle.[11] For cells, scrape the plate to collect the lysate.
-
Keep samples on ice at all times.
-
-
Phase Separation and Purification:
-
To remove neutral lipids, wash the extract with petroleum ether. Centrifuge at low speed (e.g., 100 x g for 1 min) to separate phases and discard the upper (petroleum ether) phase. Repeat this wash step two more times.[11]
-
Induce protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging at high speed (e.g., 21,000 x g for 2 min).[11]
-
-
Final Preparation:
-
Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen gas.[11]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases A and B).[11]
-
Centrifuge the reconstituted sample to pellet any remaining debris and transfer the clear supernatant to an autosampler vial.
-
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm) is commonly used.[11]
-
Mobile Phase A: 10-15 mM Ammonium Hydroxide or Ammonium Acetate in water.[11][13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the acyl-CoAs, followed by a re-equilibration step.[13]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion for this compound would be its [M+H]+ mass. The product ion would correspond to a characteristic fragment of the CoA moiety.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common quantification issues.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 11-Hydroxydodecanoyl-CoA
Welcome to the technical support center for the LC-MS/MS analysis of 11-hydroxydodecanoyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: Acyl-CoA species exhibit a characteristic fragmentation pattern in positive ion mode. The fragmentation typically occurs at the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the coenzyme A molecule.[1][2] This results in a common neutral loss of 507 Da.[3] Additionally, a fragment corresponding to the phosphate-adenosine portion is often observed at a mass-to-charge ratio (m/z) of 428.[1][2] For this compound (Molecular Formula: C₃₃H₅₈N₇O₁₈P₃S), you would calculate the protonated precursor ion [M+H]⁺ and then predict the primary product ion by subtracting the neutral loss.
Q2: My chromatographic peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue in liquid chromatography. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group on your analyte can interact with free silanol groups on the silica-based column packing.
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can distort peak shape.[4][5]
-
Column Overload: Injecting too much analyte can saturate the stationary phase.[6]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[4]
Solutions include using a column with high-purity silica, adding a competing base to the mobile phase (less common now), flushing the column with a strong solvent, or reducing the sample injection volume.[4][6]
Q3: I am observing low sensitivity for my analyte. How can I improve the signal?
A3: Low sensitivity can stem from several factors:
-
Suboptimal MS/MS Parameters: Collision energy (CE) and other source parameters may not be optimized for your specific molecule.
-
Poor Sample Extraction/Cleanup: Matrix components can suppress the ionization of the target analyte.
-
Analyte Degradation: Acyl-CoAs can be unstable. Ensure samples are kept cold and processed quickly.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.
To improve the signal, perform a collision energy optimization experiment for your specific analyte.[7] Ensure your sample preparation method effectively removes interfering substances like phospholipids.[8] Consider using a derivatization agent if direct analysis remains problematic.[9]
Q4: Can I use a standard C18 column for this compound analysis?
A4: Yes, reversed-phase columns like C18 are commonly used for the analysis of acyl-CoAs.[3][10] However, due to the polar nature of the coenzyme A moiety, peak shape can sometimes be challenging. Alternative chromatographies like Hydrophilic Interaction Liquid Chromatography (HILIC) have also been successfully used for separating polar compounds like acyl-CoAs and may offer better retention and separation from less polar matrix components.[11][12]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Recommended Action | Citation |
| Peak Tailing | Secondary interactions with the column; Column contamination; Mismatched sample solvent. | Use an end-capped column or a column with a different stationary phase. Flush the column with a strong solvent. Dissolve the sample in the initial mobile phase. | [6][13] |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase. | Dilute the sample or reduce injection volume. Ensure the sample solvent is weaker than or equal to the initial mobile phase strength. | [6][14] |
| Split Peaks | Partially blocked column inlet frit; Column void; Injector issue. | Reverse flush the column (check manufacturer's instructions). If the problem persists, replace the column. Inspect and clean the injector needle and port. | [4][5] |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Action | Citation |
| Retention Time Drift | Inconsistent mobile phase preparation; Fluctuating column temperature; Column aging. | Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature. Equilibrate the column thoroughly before each run. | [6][14] |
| Sudden Retention Shift | Leak in the LC system; Change in mobile phase composition (e.g., wrong bottle). | Check for leaks at all fittings from the pump to the detector. Verify the correct mobile phase composition and lines. | [13] |
Experimental Protocols & Method Optimization
Protocol 1: Generic Tissue Extraction for Acyl-CoA Analysis
This protocol is a general guideline adapted from established methods for acyl-CoA extraction from tissues.[8][15]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.
-
Extraction Solvent: Add 1 mL of ice-cold extraction buffer (e.g., 2:1 methanol (B129727):chloroform or an isopropanol-based buffer).[8][16] Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Homogenize: Immediately homogenize the tissue using a bead beater or probe homogenizer while keeping the sample on ice.
-
Phase Separation: Add 0.75 mL of 10 mM ammonium (B1175870) formate (B1220265) and 0.75 mL of chloroform. Vortex thoroughly and centrifuge at ~1,500 x g for 10-15 minutes at 4°C.[8]
-
Collection: Carefully collect the upper aqueous/methanolic layer, which contains the acyl-CoAs.
-
Cleanup (SPE): Condition a weak anion exchange solid-phase extraction (SPE) column with methanol and then water. Load the extract, wash with a weak acid solution (e.g., 2% formic acid), and elute with a basic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).[8]
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in a solvent compatible with your initial LC mobile phase conditions (e.g., 50% methanol).[8]
Protocol 2: LC-MS/MS Parameter Optimization
1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a shallow gradient to ensure good separation. A representative gradient could be: 2-95% B over 15 minutes.[17]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
2. Mass Spectrometry (Positive ESI Mode):
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimization: The collision energy (CE) is the most critical parameter to optimize for fragmentation.[18][19]
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
In precursor ion scan mode, identify the m/z of the [M+H]⁺ ion.
-
In product ion scan mode, set the instrument to fragment the identified precursor ion. Vary the collision energy (e.g., in 5 V steps) and monitor the intensity of the expected product ions (neutral loss of 507 and m/z 428).
-
Plot the intensity of each product ion against the collision energy to determine the optimal value that yields the highest signal.[7]
-
Quantitative Data Summary
The following table outlines the key MS/MS parameters for acyl-CoAs. The exact values for this compound must be determined empirically.
| Parameter | Description | Typical Value / Starting Point | Citation |
| Ionization Mode | Electrospray Ionization (ESI) | Positive (+) | [3] |
| Precursor Ion [M+H]⁺ | Protonated molecule of this compound | Calculated m/z | |
| Product Ion 1 | Resulting from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate group. | [M+H - 507]⁺ | [1][3] |
| Product Ion 2 | Fragment corresponding to the phosphate-adenosine portion. | m/z 428 | [1][2] |
| Collision Energy (CE) | Energy used for fragmentation. Must be optimized. | 20 - 50 V (instrument dependent) | [7][20] |
| Dwell Time | Time spent acquiring data for a specific MRM transition. | 50 - 100 ms |
Visual Diagrams
The following diagrams illustrate key workflows and concepts for method optimization.
Caption: General workflow for acyl-CoA analysis from tissue samples.
Caption: Logical troubleshooting workflow for poor peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.vu.nl [research.vu.nl]
- 13. agilent.com [agilent.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. studylib.net [studylib.net]
- 17. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. skyline.ms [skyline.ms]
- 19. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
avoiding isomerization of 11-hydroxydodecanoyl-CoA during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the analysis of 11-hydroxydodecanoyl-CoA, with a specific focus on preventing isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of isomerization that can affect this compound during analysis?
A1: The primary concern for isomerization in this compound, a saturated hydroxy fatty acyl-CoA, is epimerization at the chiral center, which is the carbon atom bearing the hydroxyl group (C-11). This can lead to the interconversion of the R and S enantiomers, potentially confounding analytical results, especially in stereospecific studies. Racemization, the formation of an equal mixture of enantiomers, can occur under harsh analytical conditions.
Q2: What are the main factors that can induce epimerization of this compound?
A2: Epimerization of hydroxyacyl-CoAs can be influenced by several factors during sample preparation and analysis. These include:
-
pH: Both strongly acidic and basic conditions can promote epimerization. Thioesters are generally more stable at a pH between 4 and 7.[1]
-
Temperature: Elevated temperatures can increase the rate of epimerization. Therefore, it is crucial to keep samples cool throughout the analytical process.
-
Enzymatic Activity: Residual enzyme activity in biological samples can potentially catalyze the epimerization.
-
Sample Matrix: Complex biological matrices can sometimes contribute to the degradation and isomerization of the analyte.
Q3: Which analytical techniques are best suited for the stereospecific analysis of this compound?
A3: To resolve the enantiomers of this compound, chiral chromatography is essential. The most common and effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers using a chiral stationary phase (CSP).
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "green" alternative to normal-phase HPLC, often providing faster and more efficient separations of chiral compounds.[2][3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC
If you are experiencing co-elution or inadequate separation of the this compound enantiomers, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. For hydroxy fatty acids, polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective. If resolution is poor, screen different types of CSPs. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase. In normal-phase mode, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). In reversed-phase mode, alter the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous phase pH. |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Try reducing the flow rate to enhance interaction with the stationary phase and improve resolution. |
| Inappropriate Column Temperature | Temperature can significantly impact chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition for your separation. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Sample Preparation for Chiral Analysis of this compound
This protocol is designed to extract this compound from biological samples while minimizing the risk of epimerization.
Materials:
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold extraction solvent (e.g., acetonitrile or a mixture of isopropanol and hexane)
-
Internal standard (a stable isotope-labeled version of the analyte is recommended)
-
Centrifuge capable of refrigeration
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in ice-cold PBS. Perform all steps on ice to minimize enzymatic activity and thermal degradation.
-
Extraction: Add the ice-cold extraction solvent containing the internal standard to the homogenate. Vortex vigorously and incubate on ice.
-
Centrifugation: Centrifuge the sample at a high speed at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant and wash with a low-organic-content solvent to remove polar impurities. Elute the this compound with a high-organic-content solvent (e.g., acetonitrile or methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of your chromatography system.
Protocol 2: Chiral HPLC-MS/MS Analysis
This protocol outlines a general method for the enantioselective analysis of this compound.
Instrumentation and Columns:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based such as Chiralpak IA or similar)
Mobile Phase (Example for Normal Phase):
-
Solvent A: Hexane
-
Solvent B: Isopropanol with a small percentage of a modifier like acetic acid (e.g., 0.1%) to improve peak shape.
-
Gradient or isocratic elution may be used, depending on the complexity of the sample.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample.
-
Separation: Run the HPLC method to separate the enantiomers.
-
Detection: Use the MS/MS detector in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the target analyte and its internal standard.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
Technical Support Center: 11-Hydroxydodecanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to signal interference in the mass spectrometry analysis of 11-hydroxydodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of signal interference in the LC-MS analysis of this compound?
Signal interference in the analysis of long-chain acyl-CoAs like this compound can arise from several sources:
-
Adduct Formation: During electrospray ionization (ESI), the target molecule can form adducts with various ions present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), especially for neutral lipids.[1][2] This variability can split the signal from your analyte of interest across multiple m/z values, reducing the intensity of your primary target ion (e.g., [M+H]⁺) and complicating quantification.[1]
-
In-source Fragmentation/Neutral Loss: The analyte can fragment within the ion source before mass analysis. A common neutral loss for hydroxy fatty acids is the loss of a water molecule ([M+H-H₂O]⁺).[1] For acyl-CoAs, a characteristic fragmentation is the neutral loss of the phosphopantetheine portion (507.0 Da) in positive ion mode.[3][4]
-
Matrix Effects: Components of the biological sample matrix (salts, lipids, proteins) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[5]
-
Solvent Contaminants: The quality of organic solvents can significantly impact results. Impurities in solvents like isopropanol (B130326) or acetonitrile (B52724) can introduce contaminants or lead to the formation of unusual adducts, such as ethylamine (B1201723) adducts when using acetonitrile.[6][7]
-
Isobaric Interferences: The presence of other molecules in the sample with the same nominal mass as this compound or its adducts can cause interference. These could be other lipids, metabolites, or contaminants. Isomers of the acyl group can also yield identical MS/MS spectra, making differentiation difficult without chromatographic separation.[8]
Q2: My signal for this compound is lower than expected or highly variable. What should I check first?
Low or variable signal intensity is a common problem. Here is a step-by-step approach to troubleshoot:
-
Check for Multiple Adducts: Examine the full scan (MS1) spectrum for the presence of sodium, potassium, or ammonium adducts at the expected m/z values (see table below). If multiple adducts are present, the signal is being diluted. Consider optimizing mobile phase additives (e.g., adding a small amount of ammonium acetate) to promote the formation of a single, consistent adduct.[1][7]
-
Evaluate Sample Preparation: Acyl-CoAs are unstable and prone to degradation. Ensure that the extraction procedure is robust and minimizes sample degradation.[9] Using an isotopically labeled internal standard from the earliest stage of sample preparation can help account for variations in extraction efficiency and matrix effects.[5]
-
Assess Chromatographic Peak Shape: Poor peak shape (e.g., tailing, splitting) can reduce the measured peak height and area. This may be due to issues with the LC column, mobile phase composition, or analyte stability.
-
Verify Instrument Parameters: Confirm that mass spectrometer settings, such as spray voltage, capillary temperature, and collision energy, are optimized for acyl-CoA analysis.[3][9] A collision energy of around -30 eV is often used for acyl-CoAs in positive ESI mode.[9]
Q3: How can I differentiate this compound from its isomers using mass spectrometry?
Differentiating isomers is challenging because they have the same mass and often similar fragmentation patterns.[8]
-
Chromatography: The most effective way to separate isomers is through liquid chromatography. Utilizing a high-resolution reverse-phase column (e.g., C8 or C18) with an optimized gradient can achieve chromatographic separation of isomers before they enter the mass spectrometer.[5][9]
-
Tandem Mass Spectrometry (MS/MS): While the primary fragments from the CoA moiety are often dominant, the position of the hydroxyl group on the fatty acid chain can influence the fragmentation pattern.[10][11] Careful optimization of collision energy in MS/MS experiments may reveal subtle, position-specific fragment ions that can help distinguish between isomers.[12][13] However, this often requires derivatization or specialized MS techniques.[13]
Troubleshooting and Experimental Guides
Identifying Signal Interference Workflow
The following diagram outlines a systematic workflow for troubleshooting interference in your this compound signal.
Caption: Troubleshooting workflow for mass spec signal interference.
Quantitative Data: Common Adducts and Interferences
The theoretical monoisotopic mass of this compound (C₃₃H₅₈N₇O₁₈P₃S) is approximately 965.26 Da. When analyzing your data, be aware of the following potential ions.
| Ion Type | Description | Theoretical m/z (Positive Mode) | Notes |
| Primary Ion | Protonated Molecule ([M+H]⁺) | 966.27 | This is often the target ion for quantification. |
| Common Adducts | Ammonium Adduct ([M+NH₄]⁺) | 983.30 | Common when using ammonium-based buffers or modifiers.[1][7] |
| Sodium Adduct ([M+Na]⁺) | 988.25 | Frequently observed due to contamination from glassware or reagents.[1] | |
| Potassium Adduct ([M+K]⁺) | 1004.22 | Less common than sodium but can appear from similar contamination sources.[1] | |
| In-Source Events | Neutral Loss of Water ([M+H-H₂O]⁺) | 948.26 | Common for molecules with hydroxyl groups.[1] |
| Dimer ([2M+H]⁺) | 1931.53 | Can occur at high analyte concentrations. | |
| Characteristic Fragment | Acyl Chain-retaining Fragment | 459.27 | Results from the neutral loss of the CoA moiety (C₂₁H₃₅N₇O₁₆P₃S - H₂O, ~507 Da). This fragment is often used for MRM/SRM transitions.[3][4] |
Detailed Experimental Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis
This protocol is a generalized method for the extraction and analysis of long-chain acyl-CoAs from biological tissues, adapted from published methods.[4][9][14][15]
I. Sample Preparation and Extraction
-
Homogenization: Weigh ~30-50 mg of frozen tissue and homogenize in a pre-chilled tube containing an extraction solvent. A common solvent is a 2:2:1 mixture of methanol (B129727):acetonitrile:H₂O.[15] Add isotopically labeled internal standards at this stage to ensure accurate quantification.[5]
-
Deproteinization: Precipitate proteins using an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[14][16] Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an SPE column (e.g., Oasis HLB) with methanol, then equilibrate with water.[4]
-
Load the supernatant from the previous step.
-
Wash the column with a weak organic solvent (e.g., 2% formic acid, then methanol) to remove interfering substances.[4]
-
Elute the acyl-CoAs using a solvent containing a weak base, such as 2-5% ammonium hydroxide (B78521) in an organic solvent.[4]
-
-
Final Preparation: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable injection solvent, such as 50% methanol or a mixture of acetonitrile/water with 50 mM ammonium acetate.[4][8]
II. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C8 or C18 reverse-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[9]
-
Mobile Phase A: 10-15 mM ammonium acetate or ammonium hydroxide in water.[8][9]
-
Mobile Phase B: Acetonitrile (ACN) or ACN with 15 mM ammonium hydroxide.[9]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B (e.g., 2-20%), ramps up to a high percentage (e.g., 95%) to elute the long-chain acyl-CoAs, holds for a brief period, and then re-equilibrates.[8][9]
-
Flow Rate: 0.3-0.4 mL/min.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.[9]
-
Precursor Ion (Q1): The m/z of the protonated this compound, [M+H]⁺ = 966.3.
-
Product Ion (Q3): The characteristic fragment resulting from the neutral loss of the CoA moiety (m/z 459.3) is a common choice. Another option is the fragment at m/z 428.1.[3]
-
Source Parameters: Optimize spray voltage (~3.5 kV), capillary temperature (~275-320°C), and gas flows for maximum signal stability and intensity.[9][15]
-
Experimental Workflow and Key Relationships
The following diagrams illustrate the overall experimental workflow and the relationship between the target molecule and its common adducts.
Caption: High-level experimental workflow for acyl-CoA analysis.
Caption: Formation of common ions in the ESI source.
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ucp.pt [repositorio.ucp.pt]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
troubleshooting poor recovery of 11-hydroxydodecanoyl-CoA
Welcome to the technical support center for 11-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols related to the synthesis and purification of this compound, with a focus on addressing issues of poor recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues you may encounter during your experiments.
Synthesis & Stability
Q1: I am experiencing very low yields after my chemical synthesis of this compound. What are the likely causes?
A1: Low yields in the chemical synthesis of long-chain acyl-CoAs are often due to a few critical factors:
-
Incomplete Activation of the Carboxylic Acid: The first step in many synthesis protocols is the "activation" of the 11-hydroxydodecanoic acid. If this reaction is inefficient, the subsequent coupling to Coenzyme A (CoA) will be poor.
-
Hydrolysis of the Thioester Bond: The thioester bond in this compound is high-energy and susceptible to hydrolysis, especially at non-optimal pH or in the presence of nucleophiles.[1]
-
Side Reactions: The hydroxyl group on the fatty acid can potentially participate in side reactions if not properly protected, although for many protocols this may not be necessary.
-
Purity of Reagents: The purity of your starting materials, particularly the 11-hydroxydodecanoic acid and Coenzyme A, is crucial. Impurities can interfere with the reaction.
Troubleshooting Steps:
-
Verify Activation: Ensure your activating agent (e.g., N,N'-carbonyldiimidazole or N-hydroxysuccinimide) is fresh and the reaction is carried out under anhydrous conditions to prevent premature hydrolysis of the activated intermediate.
-
Control pH: During the coupling reaction with CoA, maintain the pH of the solution carefully, typically between 7.5 and 8.0 for aqueous methods.[2]
-
Use High-Purity Reagents: Use the highest purity 11-hydroxydodecanoic acid and Coenzyme A available.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product to optimize reaction time.
Q2: My this compound seems to degrade during storage. What are the best practices for storing it?
A2: Long-chain acyl-CoAs are known for their instability.[3] To minimize degradation:
-
Storage Temperature: Store this compound at -80°C for long-term storage.[3] For short-term use, -20°C may be acceptable, but degradation can still occur.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3]
-
pH of Solution: Store in a slightly acidic buffer (e.g., pH 5-6) to minimize hydrolysis of the thioester bond.
-
Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Purification & Recovery
Q3: I am losing a significant amount of my product during Solid-Phase Extraction (SPE). How can I improve my recovery?
A3: Poor recovery from SPE is a common issue. Here are some potential causes and solutions:
-
Improper Column Conditioning: Failure to properly condition and equilibrate the SPE column can lead to poor retention of the analyte.
-
Incorrect Sorbent Choice: The choice of SPE sorbent (e.g., C18, anion exchange) is critical and depends on the properties of your molecule. For acyl-CoAs, a weak anion exchange or a mixed-mode sorbent can be effective.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the product to elute in the loading or wash steps.
-
Inappropriate Wash or Elution Solvents: The wash solvent may be too strong, causing premature elution of your product. Conversely, the elution solvent may be too weak to effectively desorb the product from the sorbent.
Troubleshooting Steps:
-
Optimize SPE Protocol:
-
Conditioning: Always condition the column according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with the loading buffer.
-
Loading: Ensure the sample is loaded in a solvent that promotes binding to the sorbent. For reversed-phase SPE, this is typically an aqueous solution.
-
Washing: Use a wash solvent that is strong enough to remove impurities but weak enough to leave your product bound to the column. You may need to test a gradient of solvent strengths.
-
Elution: Use a solvent that is strong enough to fully elute your product. For anion exchange, this often involves a change in pH or an increase in salt concentration.
-
-
Test Different Sorbents: If optimization of the protocol with one sorbent fails, consider trying a different type of sorbent (e.g., switching from reversed-phase to anion exchange).
-
Reduce Sample Amount: Try loading a smaller amount of your sample to see if recovery improves, which would indicate column overload.
Q4: My this compound gives broad or tailing peaks during HPLC purification. What could be the reason?
A4: Poor peak shape in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Secondary Interactions: The hydroxyl and phosphate (B84403) groups on this compound can have secondary interactions with the silica (B1680970) backbone of the stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase may not be optimal for your molecule.
-
Column Degradation: The HPLC column may be old or contaminated.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Try injecting a smaller amount of your sample.
-
Optimize Mobile Phase:
-
pH: Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic mobile phase (e.g., pH 4.9) is often used.[4]
-
Add an Ion-Pairing Agent: Consider adding an ion-pairing agent like triethylamine (B128534) acetate (B1210297) (TEAA) to the mobile phase to improve the peak shape of anionic compounds like acyl-CoAs.
-
-
Use a Bio-inert Column: If secondary interactions are suspected, consider using an HPLC column with a bio-inert coating to minimize interactions with the silica.
-
Column Maintenance: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction and purification methodology. Below is a summary of reported recovery rates from various methods.
| Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Acetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE | Acetyl-, Malonyl-, Octanoyl-, Palmitoyl-CoA | Rat Liver | 83-90% | [5] |
| KH2PO4 Buffer & Acetonitrile Extraction & Oligonucleotide Purification Column | Long-chain acyl-CoAs | Rat Tissue | 70-80% | [4] |
| UHPLC-MS/MS with SPE | Acyl-CoAs (C2 to C20) | Mouse Liver | 90-111% |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is a two-stage process involving the enzymatic synthesis of 11-hydroxydodecanoic acid followed by chemical synthesis to form the CoA thioester.
Stage 1: Enzymatic Synthesis of 11-Hydroxydodecanoic Acid
This stage is based on the whole-cell biotransformation of dodecanoic acid using a recombinant E. coli expressing a cytochrome P450 monooxygenase.[6]
-
Materials:
-
Recombinant E. coli expressing a suitable CYP153A monooxygenase.
-
Growth medium (e.g., LB or a defined minimal medium).
-
Inducer (e.g., IPTG).
-
Dodecanoic acid.
-
Buffer for biotransformation (e.g., potassium phosphate buffer).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
-
Methodology:
-
Culture the recombinant E. coli in a suitable growth medium to the mid-log phase.
-
Induce protein expression with an appropriate inducer and continue incubation.
-
Harvest the cells by centrifugation and resuspend them in the biotransformation buffer.
-
Add dodecanoic acid (as a solid or dissolved in a minimal amount of a co-solvent like DMSO) to the cell suspension.
-
Incubate the reaction mixture with shaking at an optimal temperature (e.g., 30°C) for 24-48 hours.
-
Monitor the formation of 11-hydroxydodecanoic acid using GC-MS or LC-MS analysis of small aliquots.
-
After the reaction is complete, acidify the mixture to pH 2 with HCl and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 11-hydroxydodecanoic acid.
-
Purify the product by silica gel chromatography if necessary.
-
Stage 2: Chemical Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method
This method involves the activation of the synthesized 11-hydroxydodecanoic acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.[7][8]
-
Materials:
-
Purified 11-hydroxydodecanoic acid.
-
N-Hydroxysuccinimide (NHS).
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent.
-
Anhydrous organic solvent (e.g., dichloromethane, DMF).
-
Coenzyme A (lithium or free acid form).
-
Buffer for coupling reaction (e.g., sodium bicarbonate).
-
-
Methodology:
-
Activation: a. Dissolve 11-hydroxydodecanoic acid and NHS (1.1 equivalents) in an anhydrous organic solvent. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for several hours or overnight. c. A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of the anhydrous solvent. d. Evaporate the solvent from the filtrate to obtain the crude 11-hydroxydodecanoyl-NHS ester.
-
Coupling to CoA: a. Dissolve Coenzyme A in a cold aqueous buffer solution (e.g., 0.1 M sodium bicarbonate, pH ~8.0). b. Dissolve the crude 11-hydroxydodecanoyl-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMF, THF) and add it dropwise to the CoA solution with stirring. c. Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the disappearance of the NHS ester by TLC or HPLC.
-
Purification: a. Purify the resulting this compound using solid-phase extraction (as described in the troubleshooting section) followed by preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Experimental Workflow
Caption: Chemo-enzymatic synthesis and purification workflow for this compound.
Troubleshooting Flowchart for Poor Recovery
Caption: A logical flowchart for troubleshooting poor recovery of this compound.
References
- 1. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED | MDPI [mdpi.com]
- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 11-Hydroxydodecanoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-hydroxydodecanoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my this compound standard?
A1: Proper storage and handling are critical due to the inherent instability of acyl-CoA molecules. Upon receipt, store the lyophilized or solid standard at -80°C. For short-term storage of reconstituted standards, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. When preparing solutions, use glass vials instead of plastic to reduce signal loss and improve stability. Always keep samples on ice during preparation and reconstitute just prior to analysis if possible.
Q2: What is the recommended solvent for reconstituting the this compound standard?
A2: The choice of solvent depends on the subsequent application. For LC-MS analysis, a non-aqueous solvent or an acidic aqueous buffer is often recommended to minimize hydrolysis. A common starting point is a 1:1 methanol:water solution. Refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific instructions.
Q3: My this compound standard is showing low purity on my chromatogram. What could be the cause?
A3: Low purity can result from degradation or contamination. Ensure that the standard has been stored correctly and has not expired. Degradation can occur due to improper storage temperatures, repeated freeze-thaw cycles, or exposure to non-acidic aqueous solutions for extended periods. Contamination may arise from solvents, glassware, or the analytical instrument itself. Prepare fresh solutions and re-analyze.
Q4: How do I interpret the Certificate of Analysis (CoA) for my standard?
A4: The Certificate of Analysis is a crucial document that provides quality control testing results for a specific batch. Key components include:
-
Product Identification: Confirms the product name, lot number, and other identifiers for traceability.
-
Test Methods: Details the analytical techniques used to assess the standard, such as HPLC or LC-MS.
-
Specifications and Results: This core section lists the quality parameters (e.g., purity, identity, concentration) and the actual test results for the specific lot.[1]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS Analysis
A weak or absent signal for the this compound standard is a common issue. The following workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Detailed Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Standard Degradation | Acyl-CoAs are susceptible to hydrolysis. Ensure the standard is stored at -80°C and minimize exposure to room temperature and aqueous solutions. Prepare fresh dilutions from a stock aliquot immediately before analysis. |
| Inefficient Ionization | The ionization efficiency of acyl-CoAs can be influenced by the mobile phase. Using ion-pairing agents or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve signal intensity in positive ion mode.[2][3][4] |
| Suboptimal MS Parameters | For tandem MS, ensure you are monitoring the correct precursor and product ions. Acyl-CoAs often exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] A neutral loss scan can be a useful tool for identification. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can lead to a lower apparent signal-to-noise ratio. This can be caused by secondary interactions with the column. Using a high pH mobile phase can improve peak shape. Also, ensure the injection solvent is not significantly stronger than the initial mobile phase.[2] |
Issue 2: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used as it is not typically present in biological samples.[2] |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2] |
| Variable Extraction Recovery | The efficiency of extracting acyl-CoAs can be variable. The use of a suitable internal standard added at the beginning of the sample preparation process is crucial to correct for losses. |
Quality Control Data and Protocols
Typical Certificate of Analysis Data
The following table represents typical quality control specifications for a high-quality this compound standard.
| Parameter | Method | Specification | Example Result |
| Purity | HPLC-UV (260 nm) | ≥ 95% | 98.2% |
| Identity | LC-MS/MS | Conforms to structure | Conforms |
| Concentration (for solutions) | UV-Vis (260 nm) | 0.95 - 1.05 mg/mL | 1.01 mg/mL |
| Appearance | Visual | White to off-white solid | Conforms |
| Residual Solvents | GC-MS | ≤ 0.5% | < 0.1% |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of an this compound standard.
-
Standard Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 1:1 methanol:water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol is for confirming the identity of the this compound standard.
-
Standard Preparation: Prepare a dilute solution of the standard (e.g., 1-10 µg/mL) in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 UHPLC column with a suitable gradient to elute the analyte. A high pH mobile phase (e.g., ammonium hydroxide) can be effective.[2][3][4]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Scan Mode: Perform a full scan to identify the [M+H]+ precursor ion.
-
Fragmentation: Perform a product ion scan on the precursor ion. Look for characteristic fragments, such as the neutral loss of 507 Da (3'-phospho-ADP).[2]
-
-
Analysis: Compare the observed precursor mass and fragmentation pattern to the theoretical values for this compound to confirm its identity.
Metabolic Context of this compound
This compound is an intermediate in fatty acid metabolism. It is formed from its corresponding fatty acid, 11-hydroxydodecanoic acid, and is then primed for transport into the mitochondria for breakdown via β-oxidation.
Caption: Transport and metabolism of this compound.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 11-Hydroxydodecanoyl-CoA and Other Hydroxy Fatty Acyl-CoAs for Researchers and Drug Development Professionals
This guide provides an objective comparison of 11-hydroxydodecanoyl-CoA with other hydroxy fatty acyl-CoAs, focusing on their metabolic pathways, roles in cellular signaling, and the analytical and experimental methodologies used for their study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical significance of these molecules.
Introduction to Hydroxy Fatty Acyl-CoAs
Hydroxy fatty acyl-CoAs are intermediates in fatty acid metabolism, playing crucial roles in both energy production and cellular signaling. Their structures, characterized by a hydroxyl group at various positions along the acyl chain, dictate their metabolic fate and biological activity. This guide focuses on comparing this compound, an omega-1 hydroxylated medium-chain fatty acyl-CoA, with other relevant hydroxy fatty acyl-CoAs, particularly the more extensively studied 3-hydroxyacyl-CoA intermediates of beta-oxidation.
Key distinctions arise from the position of the hydroxyl group:
-
3-Hydroxyacyl-CoAs (or β-Hydroxyacyl-CoAs): These are canonical intermediates in the mitochondrial and peroxisomal beta-oxidation of fatty acids. Their metabolism is a cornerstone of cellular energy homeostasis.
-
Omega (ω)- and Omega-1 (ω-1)-Hydroxy Fatty Acyl-CoAs: These are products of omega-oxidation, a pathway primarily occurring in the endoplasmic reticulum. This pathway becomes more significant when beta-oxidation is impaired. This compound falls into the omega-1 category.
Metabolic Pathways: A Tale of Two Oxidations
The metabolic pathways for 3-hydroxy and 11-hydroxy fatty acyl-CoAs are distinct, involving different enzymes and subcellular locations.
Beta-Oxidation and 3-Hydroxyacyl-CoAs
Beta-oxidation is the primary catabolic pathway for fatty acids, occurring in the mitochondria and peroxisomes.[1] 3-Hydroxyacyl-CoAs are central intermediates in this spiral of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.
The key enzyme responsible for the interconversion of 3-hydroxyacyl-CoAs is 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[2] Deficiencies in HADH can lead to serious metabolic disorders.[3]
Omega-Oxidation and this compound
Omega (ω)-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum of the liver and kidneys.[3] This pathway involves the oxidation of the ω-carbon, the carbon atom most distant from the carboxyl group.[4] It is particularly important for the metabolism of medium-chain fatty acids (10-12 carbons) when beta-oxidation is defective.[3]
The initial and rate-limiting step is the hydroxylation of the fatty acid, catalyzed by cytochrome P450 omega-hydroxylases (CYP4A and CYP4F families) .[5] For dodecanoic acid (lauric acid), this results in the formation of 12-hydroxydodecanoic acid (ω-hydroxylation) or 11-hydroxydodecanoic acid (ω-1 hydroxylation). These hydroxy fatty acids are then sequentially oxidized to dicarboxylic acids.
Quantitative Comparison of Enzyme Kinetics
Direct comparative kinetic data for this compound across a range of enzymes is limited in the literature. However, by compiling data on the substrate specificities of the key enzymes in beta- and omega-oxidation, we can infer their relative efficiencies in metabolizing different hydroxy fatty acyl-CoAs.
Table 1: Comparison of Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax or Relative Activity | Organism/Source | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase | |||||
| Pig Heart L-3-HADH | 3-Hydroxybutyryl-CoA (C4) | 21 | 0.38 (relative to C10) | Pig Heart | [6] |
| 3-Hydroxyoctanoyl-CoA (C8) | 3.6 | 0.95 (relative to C10) | Pig Heart | [6] | |
| 3-Hydroxydecanoyl-CoA (C10) | 3.1 | 1.00 (relative) | Pig Heart | [6] | |
| 3-Hydroxydodecanoyl-CoA (C12) | 2.9 | 0.85 (relative to C10) | Pig Heart | [6] | |
| 3-Hydroxypalmitoyl-CoA (C16) | 3.0 | 0.42 (relative to C10) | Pig Heart | [6] | |
| Cytochrome P450 ω-Hydroxylase | |||||
| Human CYP4A11 | Lauric Acid (C12) | 4.7 | 7.3 min⁻¹ (turnover) | Human | [7] |
| Human CYP2E1 | Lauric Acid (C12) | 5.8 | 3.8 min⁻¹ (turnover) | Human | [7] |
| Rat CYP4A1 | Lauric Acid (C12) | ~10 | High (ω-hydroxylation) | Rat | [8] |
| 11-Methyllauric Acid | - | Efficient ω-hydroxylation | Rat | [8] |
Data presented is sourced from the indicated references and may have been determined under varying experimental conditions. This table serves as a comparative illustration rather than a direct quantitative benchmark.
From the available data, pig heart L-3-hydroxyacyl-CoA dehydrogenase shows a preference for medium-chain substrates, with the highest activity observed for 3-hydroxydecanoyl-CoA.[6] For cytochrome P450 omega-hydroxylases, lauric acid (the precursor to 11/12-hydroxydodecanoyl-CoA) is a good substrate for several isoforms, with CYP4A11 exhibiting a higher turnover rate than CYP2E1.[7]
Role in Cellular Signaling
Beyond their metabolic roles, hydroxy fatty acids and their CoA esters are emerging as important signaling molecules, primarily through their interaction with nuclear receptors and G-protein coupled receptors (GPCRs).
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism.[9] Various fatty acids and their derivatives, including hydroxy fatty acids, can act as PPAR agonists.[4][10]
-
11-Hydroxy-(9Z)-octadecenoic acid ((9Z)-11-HOE) has been shown to activate PPARα, PPARδ, and PPARγ more effectively than its non-hydroxylated counterpart, oleic acid.[4] This suggests that the hydroxylation of fatty acids can switch them from being relatively inert to active PPAR ligands.[4] The position of the hydroxyl group and the presence of a double bond appear to have a modest influence on PPAR activation.[4]
G-Protein Coupled Receptors (GPCRs)
Several GPCRs have been identified as receptors for free fatty acids, mediating a range of cellular responses.[11][12]
-
GPR40 (FFAR1): Activated by medium to long-chain fatty acids.[12]
-
GPR84: Activated by medium-chain fatty acids.[2]
-
GPR120 (FFAR4): Activated by medium and long-chain fatty acids.[2]
-
GPR75: The receptor for 20-hydroxyeicosatetraenoic acid (20-HETE), an omega-hydroxylated derivative of arachidonic acid, implicated in pro-inflammatory signaling and hypertension.[13]
The specific roles of this compound or its free acid form as ligands for these receptors are not yet well-defined and represent an active area of research.
Experimental Protocols
Accurate quantification and comparison of hydroxy fatty acyl-CoAs require robust analytical and enzymatic methods.
Quantification of Hydroxy Fatty Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[14][15]
Workflow for LC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs:
Protocol Outline:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[16]
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Use a reversed-phase column (e.g., C18) for separation based on hydrophobicity or a HILIC column for separation of polar analytes.[17]
-
Employ a gradient elution with mobile phases typically containing an ion-pairing agent or an acid/base to improve peak shape.
-
-
Tandem Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each hydroxy fatty acyl-CoA.
-
For untargeted profiling, a neutral loss scan for the phosphopantetheine group (m/z 507) can be employed to identify a wide range of acyl-CoAs.
-
Enzyme Activity Assays
5.2.1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.[18]
-
Principle: The formation of NADH is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3)
-
NAD+ solution
-
3-hydroxyacyl-CoA substrate of interest (e.g., 3-hydroxydodecanoyl-CoA)
-
Enzyme source (purified HADH or cell/tissue lysate)
-
-
Procedure:
-
In a cuvette, combine the assay buffer, NAD+, and substrate.
-
Equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
A coupled assay with 3-ketoacyl-CoA thiolase can also be used to pull the reaction forward and prevent product inhibition.[6]
5.2.2. Cytochrome P450 Omega-Hydroxylase Activity Assay
This assay measures the formation of the hydroxylated fatty acid product.[19][20]
-
Principle: The reaction is initiated, and after a set time, the products are extracted and quantified by a suitable analytical method, such as LC-MS or GC-MS.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fatty acid substrate (e.g., dodecanoic acid)
-
Enzyme source (e.g., liver microsomes or recombinant CYP450)
-
-
Procedure:
-
Incubate the enzyme source with the fatty acid substrate and buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a defined period.
-
Stop the reaction by adding acid.
-
Extract the hydroxylated fatty acids with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent, derivatize if necessary (for GC-MS), and analyze by LC-MS or GC-MS to quantify the formation of 11- and/or 12-hydroxydodecanoic acid.
-
Conclusion
This compound and other hydroxy fatty acyl-CoAs represent a diverse class of molecules with distinct metabolic fates and emerging roles in cellular signaling. While 3-hydroxyacyl-CoAs are well-established intermediates of the highly conserved beta-oxidation pathway, the significance of omega- and omega-1-hydroxy fatty acyl-CoAs, such as this compound, is becoming increasingly appreciated, particularly in the context of metabolic stress and as signaling molecules.
Further research, especially direct comparative studies on their interactions with various enzymes and receptors, is needed to fully elucidate their specific functions and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsciencegroup.com [medsciencegroup.com]
- 8. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome P450 Induction Assays [sigmaaldrich.com]
A Comparative Guide to the Presumed Biological Activities of 11-Hydroxydodecanoyl-CoA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxydodecanoyl-CoA is the coenzyme A thioester of 11-hydroxydodecanoic acid, a medium-chain (ω-1)-hydroxy fatty acid. The hydroxyl group at the 11th carbon creates a chiral center, resulting in two stereoisomers: (R)-11-hydroxydodecanoyl-CoA and (S)-11-hydroxydodecanoyl-CoA. The spatial arrangement of this hydroxyl group is critical in determining the molecule's interaction with enzymes and receptors, and consequently, its biological activity. While specific data for these enantiomers are lacking, studies on analogous hydroxylated fatty acids strongly suggest that the (R) and (S) forms of this compound will exhibit distinct metabolic fates and biological effects.
This guide will explore the likely differences in the biological activities of these enantiomers based on the known stereospecificity of relevant enzyme families.
Synthesis and Availability
The precursor, 11-hydroxydodecanoic acid, can be synthesized through various chemical and biotechnological methods. Cytochrome P450 monooxygenases, particularly from the CYP4 family, are known to hydroxylate medium-chain fatty acids at the ω and ω-1 positions. While some of these enzymes exhibit high regioselectivity, their stereoselectivity can vary, often producing a mixture of enantiomers. The stereospecific synthesis or resolution of (R)- and (S)-11-hydroxydodecanoic acid is a prerequisite for studying the distinct biological activities of their corresponding CoA esters.
Comparative Biological Activity: A Hypothesis-Driven Overview
Based on the known stereospecificity of enzymes involved in fatty acid metabolism, we can hypothesize the differential activities of the (R) and (S) enantiomers of this compound.
Table 1: Postulated Differential Biological Activities of this compound Enantiomers
| Biological Process | (R)-11-hydroxydodecanoyl-CoA (Hypothesized) | (S)-11-hydroxydodecanoyl-CoA (Hypothesized) | Rationale/Supporting Evidence from Analogous Compounds |
| Metabolism via β-oxidation | Likely a substrate for mitochondrial β-oxidation, but potentially at a different rate than the (S)-enantiomer. | May be the preferred substrate for certain β-oxidation enzymes, or it may be a poor substrate, leading to accumulation. | Enzymes of β-oxidation, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, are highly stereospecific. For example, L-3-hydroxyacyl-CoA dehydrogenase is specific for L- (or S-) isomers. |
| Incorporation into Complex Lipids | May be preferentially incorporated into specific classes of lipids like sphingolipids. | May be incorporated into different lipid species or be less readily incorporated. | Studies on 2-hydroxy fatty acids show that the (R)-enantiomer is enriched in hexosylceramides, while the (S)-enantiomer is preferentially incorporated into ceramides, leading to different effects on membrane properties and cell signaling.[1] |
| Signaling Roles | Could act as a signaling molecule, potentially modulating nuclear receptor activity or other signaling pathways. | May have distinct signaling properties or act as an antagonist to the (R)-enantiomer's signaling functions. | Other hydroxy fatty acids, such as 11-hydroxyeicosatetraenoic acid (11-HETE), have been shown to induce cellular hypertrophy in an enantioselective manner. |
| Enzyme Inhibition | May act as an inhibitor of certain enzymes involved in fatty acid metabolism. | Could have different inhibitory profiles and potencies compared to the (R)-enantiomer. | The stereochemistry of a molecule is crucial for its binding to the active site of an enzyme, determining whether it acts as a substrate or an inhibitor. |
Postulated Metabolic Pathways
The metabolic fate of this compound is likely dependent on its stereochemistry. The following diagrams illustrate the hypothetical pathways for the (R) and (S) enantiomers.
Hypothesized metabolic pathways for (R)-11-hydroxydodecanoyl-CoA.
Hypothesized metabolic pathways for (S)-11-hydroxydodecanoyl-CoA.
Experimental Protocols to Test Hypotheses
To validate the hypothesized differential activities of the this compound enantiomers, the following experimental approaches would be necessary.
Synthesis and Resolution of 11-Hydroxydodecanoic Acid Enantiomers
-
Protocol: Enantioselective synthesis or enzymatic resolution of racemic 11-hydroxydodecanoic acid would be the first step. Enzymatic resolution can be achieved using lipases that exhibit stereoselectivity. The separated enantiomers would then be converted to their respective CoA thioesters.
In Vitro Enzyme Assays
-
Objective: To determine the substrate specificity and kinetic parameters of enzymes involved in β-oxidation for each enantiomer.
-
Protocol:
-
Purify recombinant enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.
-
Incubate each enzyme with either (R)- or (S)-11-hydroxydodecanoyl-CoA.
-
Monitor the reaction progress by measuring the formation of the product (e.g., NAD(P)H production/consumption for dehydrogenases) spectrophotometrically.
-
Determine kinetic parameters (Km and Vmax) for each enantiomer to quantify substrate preference.
-
Cellular Metabolism Studies
-
Objective: To investigate the metabolic fate of each enantiomer in a cellular context.
-
Protocol:
-
Synthesize isotopically labeled ((e.g., ¹³C or ²H) (R)- and (S)-11-hydroxydodecanoic acid.
-
Incubate cultured cells (e.g., hepatocytes, adipocytes) with the labeled enantiomers.
-
After incubation, extract metabolites and lipids from the cells.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolic products and the incorporation into complex lipids.
-
Cellular Signaling Assays
-
Objective: To assess the impact of each enantiomer on specific signaling pathways.
-
Protocol:
-
Treat relevant cell lines with either (R)- or (S)-11-hydroxydodecanoyl-CoA (or its precursor acid).
-
Analyze changes in gene expression of target genes using quantitative PCR (qPCR).
-
Measure the activation of specific signaling proteins (e.g., phosphorylation status) using Western blotting.
-
For nuclear receptor activation, reporter gene assays can be employed.
-
The following diagram illustrates a general workflow for comparing the biological activities of the enantiomers.
Experimental workflow for comparison.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the principles of stereochemistry in enzymology and metabolism strongly suggest that the (R) and (S) enantiomers of this compound will possess distinct biological activities. The (S)-enantiomer may be the preferred substrate for β-oxidation, while the (R)-enantiomer could be metabolized differently, potentially being incorporated into specific lipids or acting as a signaling molecule.
Future research should focus on the stereospecific synthesis of these enantiomers and the subsequent in vitro and cellular studies outlined in this guide. Such studies will be crucial to unravel the specific roles of each enantiomer in health and disease, and could open new avenues for therapeutic intervention in metabolic disorders. The lack of data in this area represents a significant knowledge gap and a promising field for future investigation.
References
A Researcher's Guide to the Comparative Metabolomics of 11-Hydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals investigating lipid metabolism, understanding the nuanced roles of different fatty acyl-Coenzyme A (acyl-CoA) species is critical. These molecules are central to numerous cellular functions, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways. This guide provides an objective comparison of 11-hydroxydodecanoyl-CoA with its non-hydroxylated counterpart, dodecanoyl-CoA (lauroyl-CoA), supported by experimental data and detailed methodologies.
Comparative Analysis of Acyl-CoA Performance
The primary analytical method for the quantification of fatty acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] The performance of these methods is heavily influenced by the choice of extraction and chromatographic strategies. Below is a comparative summary of key performance metrics for different analytical approaches.
Table 1: Comparison of Methodologies for Acyl-CoA Quantification
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery (%) | Limit of Detection (LOD) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[1] | Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species.[1] | 90-111% | 1-5 fmol |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[1] | More time-consuming and can be more expensive than solvent precipitation. | Not explicitly stated, but generally high. | Not explicitly stated. |
| LC-MS/MS with Isotope Dilution | High accuracy and precision due to the use of stable isotope-labeled internal standards.[2] | Requires synthesis or commercial availability of labeled standards, which can be costly. | High | Sub-fmol to low fmol range. |
Quantitative Data Comparison: this compound vs. Dodecanoyl-CoA
The presence of a hydroxyl group on this compound significantly alters its metabolic fate and potential signaling properties compared to the saturated dodecanoyl-CoA. The following table presents hypothetical, yet representative, quantitative data from a comparative metabolomics experiment in a cellular model under conditions of stimulated fatty acid oxidation.
Table 2: Representative Quantitative Comparison of this compound and Dodecanoyl-CoA
| Analyte | Cellular Concentration (pmol/mg protein) - Control | Cellular Concentration (pmol/mg protein) - Stimulated FAO | Fold Change |
| This compound | 1.5 ± 0.3 | 4.2 ± 0.7 | 2.8 |
| Dodecanoyl-CoA | 25.8 ± 4.1 | 15.3 ± 3.2 | 0.6 |
Note: Data are representative and intended for illustrative purposes.
Signaling Pathway Involvement: PPAR Activation
Fatty acyl-CoAs are key regulators of gene expression, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[1] The activation of PPARs by fatty acyl-CoAs leads to changes in the expression of genes involved in lipid metabolism.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.
-
Cell Lysis: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.[3]
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate the sample to ensure complete cell lysis.[3]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to the lysate for accurate quantification.
-
Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts.[1]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[1]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for targeted quantification of specific acyl-CoAs. Precursor and product ion pairs are optimized for each analyte.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the comparative metabolomics of fatty acyl-CoA profiles and the logical relationship in their metabolism.
References
Unraveling 11-Hydroxydodecanoyl-CoA Levels Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct comparative data on the absolute concentrations of 11-hydroxydodecanoyl-CoA across different species remain elusive in currently available scientific literature, this guide provides a comprehensive overview of its metabolic context and outlines a robust experimental approach for its quantification. This information is crucial for researchers investigating fatty acid metabolism, particularly in the context of diseases such as dicarboxylic aciduria, and for professionals in drug development targeting metabolic pathways.
Metabolic Significance of this compound
This compound is an intermediate in the omega-oxidation pathway of dodecanoic acid (lauric acid), a medium-chain fatty acid. This pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation. The initial and rate-limiting step is the hydroxylation of the terminal methyl group (omega-carbon) of the fatty acid.
In mammals, this crucial hydroxylation step is primarily catalyzed by cytochrome P450 enzymes of the CYP4A family, with CYP4A11 being a key enzyme in humans. Following hydroxylation to 11-hydroxydodecanoic acid, the molecule is activated to its coenzyme A (CoA) ester, this compound. This intermediate can then undergo further oxidation to a dicarboxylic acid, which can be subsequently shortened via beta-oxidation from both ends.
The omega-oxidation pathway becomes particularly significant in situations where beta-oxidation is impaired, leading to an accumulation of medium-chain fatty acids.
Comparative Data on this compound Levels
A thorough review of scientific literature did not yield specific quantitative data comparing the physiological or pathological levels of this compound across different species. This suggests that this particular acyl-CoA may not be a commonly measured biomarker, or its low abundance makes routine quantification challenging. The focus of many studies has been on the urinary excretion of dicarboxylic acids, which are downstream products of this pathway[1][2]. The metabolic genesis of urinary 3-hydroxy dicarboxylic acids is proposed to be derived from the omega-oxidation of 3-hydroxy fatty acids and subsequent beta-oxidation[3].
Despite the absence of direct comparative values, the provided experimental protocol allows for the generation of such data in future research endeavors.
Experimental Protocol for the Quantification of this compound
The quantification of this compound in biological samples such as tissues (e.g., liver, kidney) and cells can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of low-abundance metabolites.
1. Sample Preparation
-
Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of isopropanol, acetonitrile, and water).
-
Cell Extraction: For cultured cells, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline. Quench metabolism by adding a cold extraction solvent directly to the culture plate.
-
Internal Standard Spiking: To ensure accurate quantification and account for sample loss during preparation, spike the samples with a suitable internal standard, such as a stable isotope-labeled version of this compound (e.g., ¹³C-labeled) or a structurally similar odd-chain omega-hydroxy acyl-CoA.
-
Protein Precipitation and Extraction: After homogenization or cell lysis, vortex the samples vigorously and centrifuge at a high speed to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
-
Solid-Phase Extraction (SPE): To concentrate the acyl-CoAs and remove interfering substances, the supernatant can be passed through a C18 SPE cartridge. Wash the cartridge to remove salts and polar contaminants, and then elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium (B1175870) acetate) to improve peak shape and retention.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode. Acyl-CoAs readily form protonated molecules [M+H]⁺.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion for this compound would be its [M+H]⁺. A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507) is commonly used for the quantification of acyl-CoAs.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the internal standard.
-
-
3. Data Analysis
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of an this compound standard and the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathway and Experimental Workflow
Caption: Omega-oxidation pathway of dodecanoic acid.
Caption: Workflow for quantifying this compound.
References
- 1. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Omega (ω) and Omega-1 (ω-1) Hydroxylation: Functional Distinctions in Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. Among the critical oxidative pathways, omega (ω) and omega-1 (ω-1) hydroxylation, while seemingly similar, exhibit profound functional differences that influence physiological and pathological processes. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding of their distinct roles.
Introduction to Omega and Omega-1 Hydroxylation
Omega (ω) and omega-1 (ω-1) hydroxylation are metabolic reactions that introduce a hydroxyl group (-OH) onto a fatty acid chain. This initial oxidative step is crucial for either catabolism or the generation of signaling molecules. The key distinction lies in the position of hydroxylation.[1]
-
Omega (ω) hydroxylation occurs at the terminal methyl carbon of the fatty acid, the carbon atom furthest from the carboxyl group.[1]
-
Omega-1 (ω-1) hydroxylation takes place at the sub-terminal carbon, the carbon atom adjacent to the terminal methyl group.
These seemingly subtle positional differences are orchestrated by distinct enzyme families, leading to metabolites with often contrasting biological activities.
Core Functional Differences: A Head-to-Head Comparison
The functional divergence between ω and ω-1 hydroxylation is rooted in the enzymes that catalyze these reactions, their substrate preferences, and the physiological effects of their products.
Enzymology: The Key Players
The primary drivers of ω and ω-1 hydroxylation belong to the cytochrome P450 (CYP) superfamily of enzymes.
-
Omega (ω) Hydroxylation: This reaction is predominantly catalyzed by members of the CYP4 family , particularly the CYP4A and CYP4F subfamilies.[2] For instance, CYP4A11 is a key human enzyme responsible for the ω-hydroxylation of medium-chain fatty acids and arachidonic acid.[3]
-
Omega-1 (ω-1) Hydroxylation: CYP2E1 is a major enzyme responsible for the ω-1 hydroxylation of various fatty acids.[3][4] Other CYP isozymes can also contribute to a lesser extent.
Substrate Specificity and Enzyme Kinetics
The enzymes involved in ω and ω-1 hydroxylation exhibit distinct substrate specificities and kinetic profiles, which dictate their metabolic preferences. While both pathways can process a range of fatty acids, their efficiencies vary. For example, with lauric acid (a 12-carbon saturated fatty acid) as a substrate, CYP4A11 shows a much higher affinity (lower Km) compared to CYP2E1.[4] Conversely, the catalytic efficiencies (kcat/Km) can vary depending on the specific fatty acid.
The metabolism of arachidonic acid, a crucial polyunsaturated fatty acid, provides a striking example of their divergent roles. CYP4A11 primarily catalyzes ω-hydroxylation to produce 20-hydroxyeicosatetraenoic acid (20-HETE), whereas CYP2E1 favors ω-1 hydroxylation to form 19-HETE.[3]
Physiological and Pathological Significance
The products of ω and ω-1 hydroxylation can have potent and often opposing biological effects, implicating these pathways in a range of physiological and pathological conditions.
-
Blood Pressure Regulation: 20-HETE, the product of arachidonic acid ω-hydroxylation, is a potent vasoconstrictor and plays a role in the regulation of blood pressure.[3] In contrast, 19-HETE, the ω-1 hydroxylation product, acts as a vasodilator.[3] This functional antagonism highlights the critical balance between these two pathways in maintaining cardiovascular homeostasis.
-
Inflammation: Both ω and ω-1 hydroxylation pathways are involved in the metabolism of inflammatory mediators. For example, ω-hydroxylation is a key step in the inactivation of the potent chemoattractant leukotriene B4 (LTB4).[5]
-
Liver Disease: The balance between ω and ω-1 hydroxylation is particularly relevant in the context of liver disease. Under conditions of high fat, such as in non-alcoholic fatty liver disease (NAFLD), the expression and activity of these enzymes can be altered, contributing to the disease's progression.[4]
Quantitative Data Summary
The following table summarizes key kinetic parameters for the ω- and ω-1 hydroxylation of representative fatty acid substrates by their principal human enzymes.
| Feature | Omega (ω) Hydroxylation | Omega-1 (ω-1) Hydroxylation |
| Primary Enzyme | CYP4A11 | CYP2E1 |
| Substrate | Lauric Acid (C12:0) | Lauric Acid (C12:0) |
| Km (µM) | 4.7[4] | 84[3] |
| kcat (min-1) | 7[4] | 3.8[3][4] |
| Substrate | Myristic Acid (C14:0) | Myristic Acid (C14:0) |
| kcat (min-1) | 2.1[3] | 2.4[3] |
| Substrate | Arachidonic Acid (C20:4) | Arachidonic Acid (C20:4) |
| Km (µM) | 228[3] | 62[3] |
| kcat (min-1) | 49[3] | 0.08[3] |
Experimental Protocols
In Vitro Fatty Acid Hydroxylation Assay
This protocol outlines a general procedure for assessing the in vitro hydroxylation of a fatty acid substrate by a specific CYP enzyme.
a. Reagents and Materials:
-
Recombinant human CYP enzyme (e.g., CYP4A11 or CYP2E1)
-
Cytochrome P450 reductase (CPR)
-
Cytochrome b5 (optional, but can enhance activity)
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Fatty acid substrate (e.g., lauric acid, arachidonic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents (e.g., ethyl acetate (B1210297), methanol)
-
Internal standard (for quantification)
b. Procedure:
-
Reconstitution of the Enzyme System:
-
In a microcentrifuge tube, combine the recombinant CYP enzyme, CPR, and cytochrome b5 (if used) in potassium phosphate buffer.
-
Add liposomes and incubate on ice to allow for the incorporation of the enzymes into the lipid bilayer.
-
-
Reaction Initiation:
-
To the reconstituted enzyme system, add the fatty acid substrate dissolved in a suitable solvent (e.g., ethanol).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Product Extraction:
-
After a defined incubation period (e.g., 30 minutes), terminate the reaction by adding an organic solvent such as ethyl acetate and acidifying with a weak acid.
-
Add an internal standard for quantitative analysis.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the hydroxylated fatty acid products.
-
-
Sample Preparation for Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
The dried residue is then ready for derivatization and analysis by GC-MS or LC-MS.
-
Analysis of Hydroxylated Fatty Acids by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of hydroxylated fatty acid metabolites. Derivatization is typically required to increase the volatility of the analytes.
a. Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester by reacting the dried extract with a reagent such as boron trifluoride-methanol.[6]
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
b. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: The different hydroxylated isomers are separated on a capillary column (e.g., DB-23) based on their boiling points and interactions with the stationary phase.[7]
-
Detection and Identification: As the compounds elute from the GC column, they are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific hydroxylated fatty acid and its positional isomer.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Metabolic pathways of ω and ω-1 hydroxylation.
Caption: General experimental workflow for hydroxylation assays.
Conclusion
The functional distinctions between omega (ω) and omega-1 (ω-1) hydroxylation are significant, with far-reaching implications for cellular signaling, metabolic regulation, and disease pathogenesis. Governed by different cytochrome P450 enzymes, these pathways generate metabolites with distinct and sometimes opposing biological activities. A thorough understanding of these differences, supported by robust experimental data and methodologies, is essential for researchers in the fields of biochemistry, pharmacology, and drug development as they seek to unravel the complexities of lipid metabolism and its role in health and disease.
References
- 1. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsciencegroup.com [medsciencegroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. marinelipids.ca [marinelipids.ca]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 11-Hydroxydodecanoyl-CoA
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While 11-hydroxydodecanoyl-CoA is a vital intermediate in fatty acid metabolism research, its proper disposal is crucial to ensure a safe and compliant laboratory. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Handle the compound in a well-ventilated area. If the material is a powder or if aerosols may be generated, use a chemical fume hood.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and solutions, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Ensure the container is kept securely closed when not in use.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and list the full chemical name: "this compound".
-
Also, list any solvents or other chemicals present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or your contracted licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Hazard Assessment of Structurally Similar Compounds
To provide a conservative safety assessment, the following table summarizes hazard information for compounds structurally related to this compound. This information underscores the importance of treating this compound with care, assuming it may possess similar properties.
| Compound | Molecular Formula | Key Hazards |
| Dodecanoic Acid | C₁₂H₂₄O₂ | Causes serious eye damage, Toxic to aquatic life[1] |
| 10-Hydroxydecanoic Acid | C₁₀H₂₀O₃ | May cause skin and eye irritation[2][3] |
| trans-4-Hydroxycinnamic acid | C₉H₈O₃ | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4] |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in compliance with institutional and regulatory standards. Always consult your institution's specific waste management policies for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
